Arprinocid
Description
structure
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-[(2-chloro-6-fluorophenyl)methyl]purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFN5/c13-8-2-1-3-9(14)7(8)4-19-6-18-10-11(15)16-5-17-12(10)19/h1-3,5-6H,4H2,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPNOSFRRMHNBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=NC3=C(N=CN=C32)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3057773 | |
| Record name | Arprinocid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55779-18-5 | |
| Record name | Arprinocid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55779-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arprinocid [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055779185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arprinocid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Arprinocide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.362 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARPRINOCID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A0XTA8ZUH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Arprinocid: A Technical Guide for Drug Development Professionals
An in-depth examination of the chemical structure, physicochemical properties, mechanism of action, and biological activity of the anticoccidial agent, Arprinocid.
Executive Summary
This compound is a synthetic purine analog developed for the control of coccidiosis in veterinary medicine, primarily in poultry.[1] While it demonstrates activity as an inhibitor of hypoxanthine-guanine transport, its primary therapeutic effect is attributed to its metabolite, this compound-1-N-oxide. This metabolite exerts its anticoccidial action through a distinct mechanism involving the host's metabolic machinery, specifically the cytochrome P-450 enzyme system, leading to parasite cell death via destruction of the endoplasmic reticulum. This guide provides a comprehensive overview of this compound's chemical and physical properties, its complex mechanism of action, and a summary of key efficacy and toxicology data derived from experimental studies. Detailed experimental protocols and visual diagrams of key pathways are included to support further research and development.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name 9-[(2-chloro-6-fluorophenyl)methyl]-9H-purin-6-amine, is a substituted purine derivative.[2] Its core structure consists of a purine ring system linked to a substituted benzyl group.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 9-[(2-chloro-6-fluorophenyl)methyl]-9H-purin-6-amine[2] |
| CAS Number | 55779-18-5[2] |
| Chemical Formula | C₁₂H₉ClFN₅[2] |
| Molecular Weight | 277.69 g/mol [2] |
| SMILES | C1=CC(=C(C(=C1)Cl)CN2C=NC3=C(N=CN=C32)N)F[2] |
| InChI Key | NAPNOSFRRMHNBJ-UHFFFAOYSA-N[2] |
Physicochemical Data
| Property | Value |
| Appearance | White to off-white solid powder |
| Melting Point | 242 - 247 °C |
| Solubility | Soluble in DMSO |
| Storage | Dry, dark, and at 0 - 4°C for short term or -20°C for long term[1] |
Synthesis Pathway
The synthesis of this compound, as described in U.S. Patent 4,098,787, involves the alkylation of a purine derivative.[2] A generalized synthetic scheme involves the reaction of 6-chloropurine with 2-chloro-6-fluorobenzyl bromide. The benzyl group attaches to the N9 position of the purine ring. Subsequent amination at the C6 position, typically by reacting with ammonia, displaces the chlorine atom to yield the final product, this compound.
Mechanism of Action
This compound exhibits a dual mechanism of action, with the parent compound and its primary metabolite acting through different pathways.
Inhibition of Purine Transport (this compound)
This compound itself acts as an inhibitor of hypoxanthine-guanine transport in coccidia. As a purine analog, it interferes with the parasite's ability to salvage purines from the host, which are essential for nucleic acid synthesis. This action is reversible by the addition of excess hypoxanthine.
Cytochrome P-450 Mediated Toxicity (this compound-1-N-oxide)
In the host animal, this compound is metabolized in the liver to this compound-1-N-oxide. This metabolite is significantly more potent and is considered the primary active moiety. Unlike the parent compound, its anticoccidial action is not reversed by excess hypoxanthine. Instead, this compound-1-N-oxide interacts directly with the host's microsomal cytochrome P-450 enzyme system. This interaction is believed to trigger a metabolic process that leads to the destruction of the endoplasmic reticulum in the parasite, causing vacuole formation and ultimately, cell death.[1] This mechanism highlights a unique host-mediated activation pathway for an antiparasitic drug.
References
Arprinocid: A Technical Guide to its Discovery, History, and Mechanism of Action
Abstract
Arprinocid, a synthetic purine analogue, emerged as a significant veterinary therapeutic for the control of coccidiosis in poultry. This technical guide provides an in-depth exploration of the discovery, historical use, and the intricate mechanism of action of this compound. It details the chemical synthesis, summarizes its anticoccidial efficacy through comprehensive data tables, and delineates the experimental protocols for its evaluation. Furthermore, this guide illustrates the key molecular pathways and experimental workflows using detailed diagrams to provide a clear and comprehensive resource for researchers, scientists, and drug development professionals in the field of veterinary medicine and parasitology.
Introduction
Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, represents a major economic burden to the global poultry industry. The development of effective anticoccidial agents has been a cornerstone of poultry health management. This compound (9-[(2-chloro-6-fluorophenyl)methyl]-9H-purin-6-amine) is a coccidiostat developed by Merck & Co. in the 1970s. It demonstrated broad-spectrum activity against various Eimeria species and was widely used in poultry production. This document serves as a comprehensive technical guide on the discovery, history, and scientific understanding of this compound.
Discovery and History of Use
This compound, also known by its manufacturer's code MK-302 and trademark Arpocox, was first described in patents filed by Merck & Co. in the early 1970s. The synthesis and anticoccidial activity were further detailed in a 1978 publication in the Journal of Organic Chemistry by Hartman et al.
Its introduction into the market in the late 1970s and early 1980s provided the poultry industry with a potent tool to combat coccidiosis. This compound was administered as a feed additive to broiler chickens for the prevention of the disease. However, as with many antimicrobial agents, the emergence of drug-resistant strains of Eimeria was observed over time, which eventually led to a decline in its use.
Chemical Properties and Synthesis
This compound is a white crystalline solid with a melting point of 245-246°C. Its chemical structure is characterized by a purine ring substituted at the 9-position with a 2-chloro-6-fluorobenzyl group.
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 9-[(2-chloro-6-fluorophenyl)methyl]-9H-purin-6-amine | |
| CAS Number | 55779-18-5 | |
| Molecular Formula | C₁₂H₉ClFN₅ | |
| Molar Mass | 277.69 g/mol |
Chemical Synthesis
The synthesis of this compound, as described by Hartman et al. (1978), involves the alkylation of adenine with 2-chloro-6-fluorobenzyl chloride. The key steps are outlined below.
Experimental Protocol: Synthesis of this compound
-
Preparation of the Sodium Salt of Adenine: A suspension of adenine in dimethylformamide (DMF) is treated with a strong base, such as sodium hydride, to form the sodium salt of adenine in situ.
-
Alkylation Reaction: To the suspension of the adenine salt, a solution of 2-chloro-6-fluorobenzyl chloride in DMF is added dropwise at room temperature. The reaction mixture is stirred for several hours to allow for the N-alkylation to proceed.
-
Work-up and Purification: The reaction mixture is then quenched with water, and the crude product is precipitated. The solid is collected by filtration, washed with water, and then recrystallized from a suitable solvent system, such as methanol/water, to yield pure this compound.
Mechanism of Action
The anticoccidial activity of this compound is primarily attributed to its metabolite, this compound-1-N-oxide. This compound itself shows significantly lower activity in vitro compared to its N-oxide metabolite. The conversion of this compound to this compound-1-N-oxide occurs in the liver of the chicken, mediated by the cytochrome P-450 enzyme system.
The precise mechanism of action of this compound-1-N-oxide is multifaceted:
-
Disruption of the Endoplasmic Reticulum: this compound-1-N-oxide has been shown to cause vacuole formation in Eimeria tenella merozoites, which is a result of the dilation of the rough endoplasmic reticulum. This disruption of the endoplasmic reticulum is believed to be a key factor leading to the death of the parasite.
-
Interaction with Cytochrome P-450: Studies have indicated a direct binding of this compound-1-N-oxide to cytochrome P-450. This interaction may be responsible for the observed destruction of the endoplasmic reticulum.
-
Inhibition of Purine Transport: While this compound itself can inhibit the transmembrane transport of purines in host cells, an action that is reversible by hypoxanthine, its more active metabolite, this compound-1-N-oxide, is a less effective inhibitor of purine transport. This suggests that the primary anticoccidial effect is not due to the inhibition of purine salvage.
Anticoccidial Efficacy
This compound exhibits a broad spectrum of activity against several pathogenic Eimeria species in poultry. Its efficacy has been evaluated in numerous in vitro and in vivo studies.
In Vitro Efficacy
In vitro studies using cultured cells infected with Eimeria sporozoites have been instrumental in elucidating the relative potency of this compound and its metabolite.
Table 2: In Vitro Efficacy of this compound and its Metabolite against Eimeria tenella
| Compound | ID₅₀ (ppm) | Cell Type | Reference |
| This compound | 20 | Chick kidney epithelial cells | |
| This compound-1-N-oxide | 0.30 | Chick kidney epithelial cells |
In Vivo Efficacy
The efficacy of this compound in live birds is typically assessed by measuring parameters such as weight gain, feed conversion ratio, lesion scores, and oocyst shedding in chickens challenged with Eimeria infections.
Table 3: Effective In-Feed Concentrations of this compound against Various Eimeria Species
| Eimeria Species | Effective Concentration (ppm) | Effect | Reference |
| E. tenella | 50 | Essentially eliminate oocyst production | |
| E. acervulina | 60-70 | Oocyst production completely eliminated (strain dependent) | |
| E. maxima | 70 | Essentially eliminate oocyst production | |
| E. necatrix | 60 | Essentially eliminate oocyst production | |
| E. brunetti | 60 | Essentially eliminate oocyst production | |
| E. mivati | 60 | Essentially eliminate oocyst production |
Experimental Protocols
In Vitro Anticoccidial Assay
Objective: To determine the inhibitory concentration (e.g., ID₅₀) of a test compound against the intracellular development of Eimeria species.
Methodology:
-
Cell Culture: Primary chick kidney epithelial cells or a suitable cell line (e.g., Madin-Darby Bovine Kidney - MDBK) are cultured in appropriate media in multi-well plates until a confluent monolayer is formed.
-
Parasite Preparation: Sporulated Eimeria oocysts are excysted to release sporozoites. This is typically achieved by mechanical grinding followed by treatment with bile salts and trypsin to mimic in vivo conditions.
-
Infection and Treatment: The cell monolayers are infected with a known number of freshly excysted sporozoites. Immediately after infection, the culture medium is replaced with a medium containing serial dilutions of the test compound (e.g., this compound).
-
Incubation: The infected and treated cell cultures are incubated at 41°C in a 5% CO₂ atmosphere for a period that allows for the development of the parasite's intracellular stages (e.g., 48-72 hours).
-
Assessment of Inhibition: The development of the parasite is assessed. This can be done by microscopic counting of intracellular parasite stages (e.g., schizonts) or by using molecular methods such as quantitative PCR (qPCR) to quantify parasite DNA.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to an untreated control. The ID₅₀ value is then determined by regression analysis.
In Vivo Anticoccidial Assay (Battery Trial)
Objective: To evaluate the efficacy of a test compound in controlling coccidiosis in chickens.
Methodology:
-
Animal Husbandry: Day-old broiler chicks are housed in a controlled environment (floor pens or batteries) and are fed a standard basal diet.
-
Acclimation and Treatment Groups: After an acclimation period, the birds are randomly allocated to different treatment groups, including a non-infected, non-medicated control; an infected, non-medicated control; and infected groups receiving the test compound in their feed at various concentrations.
-
Medication: The medicated feed is provided to the respective groups for a specified period, typically starting a day or two before infection and continuing for the duration of the experiment.
-
Infection: Each bird in the infected groups is orally inoculated with a standardized dose of sporulated Eimeria oocysts (either a single species or a mixture of species).
-
Data Collection: Over a period of 7-9 days post-infection, the following parameters are recorded:
-
Mortality: Daily records of any deaths.
-
Weight Gain: Body weight is measured at the beginning and end of the trial.
-
Feed Conversion Ratio (FCR): Calculated from feed intake and weight gain.
-
Lesion Scoring: On a specific day post-infection (e.g., day 6 or 7), a subset of birds from each group is euthanized, and the intestinal lesions caused by the coccidia are scored using a standardized scoring system (e.g., 0 to 4 scale).
-
Oocyst Shedding: Fecal samples are collected, and the number of oocysts per gram of feces is determined.
-
-
Statistical Analysis: The data are subjected to statistical analysis (e.g., ANOVA) to determine the significance of the differences between the treatment groups.
Resistance
The development of resistance to this compound in field isolates of Eimeria has been documented. Resistance was found to develop after several successive flocks were treated with the drug. This highlights the importance of prudent use of anticoccidial drugs and the implementation of rotation or shuttle programs to mitigate the emergence of resistance.
Conclusion
This compound played a significant role in the control of coccidiosis in the poultry industry. Its discovery and development provided a valuable tool for veterinarians and poultry producers. The understanding of its mechanism of action, involving metabolic activation to this compound-1-N-oxide and subsequent disruption of the parasite's endoplasmic reticulum, offers insights into the complex host-parasite-drug interactions. While the development of resistance has limited its widespread use today, the study of this compound continues to be relevant for the development of new anticoccidial agents and for understanding the mechanisms of drug resistance in protozoan parasites. This technical guide provides a comprehensive overview of the key scientific and historical aspects of this compound, serving as a valuable resource for the scientific community.
In Vitro Activity of Arprinocid Against Apicomplexan Parasites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arprinocid, a coccidiostat belonging to the purine analog class of compounds, and its primary metabolite, this compound-1-N-oxide, have demonstrated significant in vitro activity against several apicomplexan parasites. This technical guide provides a comprehensive overview of the in vitro efficacy of this compound, detailing its activity against key parasites such as Toxoplasma gondii and Eimeria tenella. The document outlines the experimental protocols for assessing its antiparasitic activity and delves into the current understanding of its mechanism of action, which involves the disruption of purine salvage pathways and interaction with parasitic cytochrome P-450 systems. Quantitative data are presented in structured tables for clear comparison, and key pathways and experimental workflows are visualized using DOT language diagrams. While data on Toxoplasma and Eimeria are robust, information regarding the in vitro activity of this compound against Cryptosporidium parvum remains limited in the current scientific literature.
Introduction
Apicomplexan parasites, a diverse phylum of obligate intracellular protozoa, are responsible for a wide range of diseases in humans and animals, including toxoplasmosis, coccidiosis, and cryptosporidiosis. The development of effective chemotherapeutic agents is a continuous challenge due to the emergence of drug resistance. This compound [9-(2-chloro-6-fluorobenzyl)adenine] has been historically used as a coccidiostat in the poultry industry. Its in vitro activity and that of its active metabolite, this compound-1-N-oxide, highlight its potential as a broader-spectrum anti-apicomplexan agent. This guide synthesizes the available in vitro data, experimental methodologies, and mechanistic insights to serve as a valuable resource for researchers in the field of antiparasitic drug discovery and development.
Quantitative In Vitro Activity of this compound and its Metabolite
The in vitro efficacy of this compound and its metabolite, this compound-1-N-oxide, has been quantified against tachyzoites of Toxoplasma gondii and developmental stages of Eimeria tenella. The half-maximal inhibitory concentration (IC50) and inhibitory dose (ID50) values are summarized in the tables below. It is noteworthy that this compound-1-N-oxide consistently demonstrates significantly greater potency than the parent compound.
Table 1: In Vitro Activity against Toxoplasma gondii
| Compound | Parasite Stage | Host Cell | Assay | IC50 | Citation |
| This compound | Tachyzoite | Human Fibroblasts | [³H]-Uracil Uptake | 2.0 µg/mL | [1] |
| This compound | Tachyzoite | Not Specified | [³H]-Uracil Uptake | 22.4 ± 5.0 µM | [2] |
| This compound-1-N-oxide | Tachyzoite | Human Fibroblasts | [³H]-Uracil Uptake | 20 ng/mL | [1] |
| This compound-1-N-oxide | Tachyzoite | Not Specified | [³H]-Uracil Uptake | 0.061 ± 0.028 µM | [2] |
Table 2: In Vitro Activity against Eimeria tenella
| Compound | Parasite Stage | Host Cell | Assay | ID50 | Citation |
| This compound | Developmental Stages | Chick Kidney Epithelial Cells | Parasite Development | 20 ppm | [3] |
| This compound-1-N-oxide | Developmental Stages | Chick Kidney Epithelial Cells | Parasite Development | 0.30 ppm | [3] |
Note on Cryptosporidium parvum : Extensive literature searches did not yield specific in vitro IC50 or EC50 values for this compound or its metabolites against Cryptosporidium parvum. While numerous studies have focused on in vitro drug screening for this parasite, this compound has not been a prominently featured compound in the available research.
Experimental Protocols
In Vitro Drug Susceptibility Testing for Toxoplasma gondii using [³H]-Uracil Incorporation Assay
This method relies on the principle that Toxoplasma gondii can salvage uracil for nucleic acid synthesis, whereas mammalian host cells do not significantly incorporate it. Inhibition of parasite proliferation is therefore proportional to the reduction in radiolabeled uracil incorporation.
Materials:
-
Confluent monolayers of human foreskin fibroblast (HFF) cells in 24-well plates.
-
Freshly harvested T. gondii tachyzoites (e.g., RH strain).
-
Culture medium (e.g., DMEM with 10% fetal bovine serum).
-
This compound and this compound-1-N-oxide stock solutions.
-
[5,6-³H]-uracil.
-
Lysis buffer.
-
Scintillation counter.
Procedure:
-
Infection: Infect confluent HFF monolayers with freshly harvested tachyzoites at a multiplicity of infection (MOI) that allows for robust parasite replication during the assay period.
-
Drug Treatment: Immediately after infection, add serial dilutions of this compound or this compound-1-N-oxide to the infected cell cultures. Include appropriate solvent controls.
-
Incubation: Incubate the plates for a defined period (e.g., 24-48 hours) at 37°C in a 5% CO₂ atmosphere.
-
Radiolabeling: Add [³H]-uracil to each well and incubate for an additional period (e.g., 4-6 hours) to allow for incorporation by viable parasites.
-
Lysis and Scintillation Counting: Aspirate the medium, wash the cell monolayers with PBS, and then lyse the cells. Measure the radioactivity in the cell lysates using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the untreated control and determine the IC50 value using a suitable dose-response curve fitting model.
In Vitro Drug Susceptibility Testing for Eimeria tenella using qPCR
This assay quantifies the inhibition of parasite invasion and replication within a host cell line by measuring the amount of parasite-specific DNA.
Materials:
-
Madin-Darby Bovine Kidney (MDBK) cells.
-
Culture medium (e.g., DMEM with 2% FBS).
-
Freshly excysted E. tenella sporozoites.
-
This compound and this compound-1-N-oxide stock solutions.
-
DNA extraction kit.
-
Primers and probe for a parasite-specific gene (e.g., ITS1).
-
qPCR instrument and reagents.
Procedure:
-
Cell Seeding: Seed MDBK cells in 24- or 96-well plates and grow to confluency.
-
Sporozoite Preparation: Excyst E. tenella oocysts to release sporozoites and purify them.
-
Drug Pre-incubation (Optional but recommended): Pre-incubate sporozoites with various concentrations of the test compounds for 1 hour at 41°C.
-
Infection: Wash the sporozoites to remove the drug and add them to the MDBK cell monolayers.
-
Incubation: Incubate the infected cells at 41°C in a 5% CO₂ atmosphere for a desired period (e.g., 24, 48, 72 hours) to allow for invasion and development.
-
DNA Extraction: At each time point, lyse the cells and extract total DNA.
-
qPCR Analysis: Perform qPCR using primers and a probe specific for an E. tenella gene to quantify the amount of parasite DNA.
-
Data Analysis: Normalize the parasite DNA quantity to a host cell housekeeping gene and calculate the percentage of inhibition compared to the untreated control to determine the ID50.
Mechanism of Action
The antiparasitic activity of this compound is complex and appears to involve multiple mechanisms, with its metabolite, this compound-1-N-oxide, being the primary active molecule. The proposed mechanisms include interference with purine metabolism and induction of cellular stress.
Inhibition of Purine Salvage
Apicomplexan parasites are purine auxotrophs, meaning they cannot synthesize purines de novo and must salvage them from the host. This makes the purine salvage pathway an attractive drug target. This compound, being a purine analog, is thought to interfere with this pathway. Studies on T. gondii have shown that both this compound and its N-oxide metabolite inhibit the adenosine transporter TgAT1 with high affinity.[2] However, they do not appear to act on the hypoxanthine-xanthine-guanine-phosphoribosyltransferase (HXGPRT) enzyme, a key component of the salvage pathway.[2] In Eimeria tenella, the action of this compound can be partially reversed by excess hypoxanthine, supporting the hypothesis of purine transport inhibition.[3]
Interaction with Cytochrome P-450 and Induction of Endoplasmic Reticulum Stress
The more potent activity of this compound-1-N-oxide suggests that it is the primary effector molecule. This metabolite has been shown to directly bind to cytochrome P-450 in rat liver microsomes.[2] This interaction is proposed to mediate a metabolic process that leads to the destruction of the endoplasmic reticulum (ER), ultimately causing cell death.[2] In Eimeria tenella merozoites treated with the drug, vacuole formation due to the dilation of the rough ER has been observed.[2] This effect on the ER is a hallmark of cellular stress and a plausible mechanism for the potent anticoccidial action of the metabolite.
Conclusion
This compound and its metabolite, this compound-1-N-oxide, exhibit potent in vitro activity against key apicomplexan parasites, Toxoplasma gondii and Eimeria tenella. The primary mechanism of action appears to be multifaceted, involving the inhibition of essential purine transport and the induction of endoplasmic reticulum stress mediated by the interaction of its active metabolite with cytochrome P-450. The provided experimental protocols offer standardized methods for the further evaluation of this compound and other potential antiparasitic compounds. While the data for Toxoplasma and Eimeria are compelling, further research is warranted to determine the in vitro efficacy of this compound against Cryptosporidium parvum and to fully elucidate the molecular details of its mechanism of action across the Apicomplexa phylum. This knowledge will be crucial for the potential repurposing or further development of this compound-based therapies for combating parasitic diseases.
References
- 1. In vitro cultivation of Cryptosporidium parvum and screening for anticryptosporidial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanism of anticoccidial action of this compound-1-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reduction of chickens use to perform in vitro... | F1000Research [f1000research.com]
Arprinocid as a Purine Metabolism Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arprinocid is a potent anticoccidial agent utilized in the veterinary field to combat infections caused by Eimeria species in poultry. While initially understood to function through the direct inhibition of purine metabolism, subsequent research has revealed a more complex mechanism of action. This technical guide provides an in-depth exploration of this compound's role as a disruptor of purine homeostasis in coccidia. It details the metabolic activation of this compound to its more active form, this compound-1-N-oxide, and elucidates a mechanism that extends beyond simple enzymatic inhibition to include the involvement of cytochrome P-450 and the induction of cellular stress. This document summarizes key quantitative data, presents detailed experimental methodologies for relevant assays, and provides visual representations of the pertinent biochemical pathways and experimental workflows.
Introduction
Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, poses a significant economic burden on the poultry industry. The parasite's rapid replication within host intestinal cells leads to tissue damage, nutrient malabsorption, and in severe cases, mortality. Eimeria are purine auxotrophs, meaning they lack the ability to synthesize purines de novo and are entirely dependent on the host's purine salvage pathway to acquire these essential building blocks for DNA, RNA, and energy metabolism. This dependency makes the purine salvage pathway an attractive target for anticoccidial drug development.
This compound (9-(2-chloro-6-fluorobenzyl)adenine) was developed as a coccidiostat to address this vulnerability.[1] Early investigations into its mechanism suggested a role as a purine metabolism inhibitor. This guide synthesizes the current understanding of this compound's mode of action, with a particular focus on its active metabolite and its effects on the parasite's purine acquisition and utilization.
Mechanism of Action
The anticoccidial activity of this compound is primarily attributed to its metabolite, this compound-1-N-oxide, which is formed in the host's liver.[2] The parent compound and its metabolite have distinct mechanisms of action.
This compound: Inhibition of Purine Transport
In vitro studies have demonstrated that this compound can inhibit the transmembrane transport of purines. This action is evidenced by the partial reversal of its anticoccidial effects in the presence of excess hypoxanthine.[2] By blocking the uptake of essential purine precursors from the host cell, this compound can limit the parasite's ability to replicate.
This compound-1-N-oxide: A Multi-faceted Approach
The more potent anticoccidial activity resides with this compound-1-N-oxide.[2] Unlike the parent compound, its effects are not reversed by the addition of hypoxanthine, indicating a mechanism that is not solely based on the inhibition of purine transport.[2] The current evidence points to a mechanism involving the parasite's cytochrome P-450 system.[3]
Binding of this compound-1-N-oxide to cytochrome P-450 is thought to trigger a cascade of events leading to the destruction of the endoplasmic reticulum, a critical organelle for protein synthesis and cellular homeostasis.[3] This disruption manifests as cellular vacuolization and ultimately leads to cell death.[3] This proposed mechanism positions this compound-1-N-oxide as a pro-drug that, upon metabolic activation in the host and subsequent interaction with the parasite's enzymatic machinery, induces cellular stress and death, thereby indirectly disrupting all essential metabolic processes, including purine metabolism.
Signaling Pathways and Experimental Workflows
Purine Salvage Pathway in Eimeria
The following diagram illustrates the essential purine salvage pathway in Eimeria, which is the target of this compound's therapeutic action.
Proposed Mechanism of this compound-1-N-oxide Action
The following diagram illustrates the proposed mechanism of action for this compound's active metabolite.
Quantitative Data
The following tables summarize the available quantitative data on the efficacy of this compound and its metabolite.
Table 1: In Vitro Efficacy against Eimeria tenella
| Compound | ID50 (ppm) in Chick Kidney Epithelial Cells | Reversibility by Hypoxanthine |
| This compound | 20 | Partially |
| This compound-1-N-oxide | 0.30 | No |
Data from[2]
Table 2: In Vivo Efficacy of this compound in Broiler Chickens
| Eimeria Species | Dosage to Eliminate >95% Oocyst Production (ppm in feed) |
| E. tenella | 50 |
| E. necatrix | 60 |
| E. brunetti | 60 |
| E. acervulina | 60-70 (strain dependent) |
| E. maxima | 70 |
Data from[4]
Table 3: Effect of this compound on Oocyst Sporulation
| Eimeria Species | Drug Level to Prevent Sporulation (ppm in feed) |
| E. maxima | ≥ 30 |
| E. mivati | ≥ 30 |
| Other species | 30 - 70 (strain dependent) |
Data from[4]
Experimental Protocols
In Vitro Anticoccidial Activity Assay
This protocol is based on the methodology used to determine the ID50 of this compound and its metabolites.[2]
-
Cell Culture: Primary chick kidney epithelial cells are cultured in appropriate media until confluent monolayers are formed in multi-well plates.
-
Parasite Preparation: Sporulated Eimeria tenella oocysts are excysted to release sporozoites. Sporozoites are then purified and counted.
-
Infection: Cell monolayers are infected with a standardized number of sporozoites.
-
Drug Treatment: Immediately after infection, the culture medium is replaced with medium containing serial dilutions of the test compound (this compound or this compound-1-N-oxide). For reversal experiments, parallel cultures are treated with the test compound in the presence of excess hypoxanthine.
-
Incubation: Plates are incubated for a period sufficient for the parasite to complete its intracellular development (e.g., 48-72 hours).
-
Assessment of Parasite Development: The number of developing parasites (e.g., schizonts) in treated and untreated wells is quantified using microscopy.
-
Data Analysis: The percentage inhibition of parasite development is calculated for each drug concentration, and the ID50 (the concentration that inhibits 50% of parasite development) is determined.
Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) Inhibition Assay
While direct inhibition of HGPRT by this compound is not the primary mechanism of its active metabolite, this assay is fundamental to studying inhibitors of the purine salvage pathway.
-
Enzyme Preparation: HGPRT is purified from Eimeria parasites or a recombinant source.
-
Reaction Mixture: The assay is typically performed in a buffer containing a source of phosphoribosyl pyrophosphate (PRPP), a magnesium salt (as a cofactor), and the purine substrate (e.g., [³H]-hypoxanthine).
-
Inhibitor Addition: Serial dilutions of the test compound are added to the reaction mixture.
-
Enzyme Reaction: The reaction is initiated by the addition of the HGPRT enzyme and incubated at an optimal temperature for a defined period.
-
Reaction Termination and Product Separation: The reaction is stopped, and the radiolabeled product (e.g., [³H]-inosine monophosphate) is separated from the unreacted substrate, often using thin-layer chromatography or a filter-binding assay.
-
Quantification: The amount of product formed is quantified by liquid scintillation counting.
-
Data Analysis: The percentage inhibition of enzyme activity is calculated for each inhibitor concentration, and the IC50 (the concentration that inhibits 50% of enzyme activity) is determined.
Conclusion
This compound represents a significant tool in the management of coccidiosis. Its mechanism of action is more nuanced than a simple inhibition of purine metabolism. The parent compound, this compound, acts by impeding purine transport into the parasite. However, the more potent anticoccidial activity is exerted by its metabolite, this compound-1-N-oxide, which appears to induce parasite cell death through interaction with the cytochrome P-450 system and subsequent disruption of the endoplasmic reticulum. This multi-pronged attack on the parasite's ability to acquire and utilize essential purines underscores the importance of the purine salvage pathway as a therapeutic target. Further research to fully elucidate the downstream effects of the this compound-1-N-oxide-cytochrome P-450 interaction will provide a more complete understanding of this effective anticoccidial agent. This knowledge can aid in the development of new, more targeted therapies that exploit the unique metabolic vulnerabilities of Eimeria and other purine-auxotrophic parasites.
References
- 1. Effect of the anticoccidial this compound on production, sporulation, and infectivity of Eimeria oocysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanism of anticoccidial action of this compound-1-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a molecular assay for the determination of Eimeria tenella oocyst viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytochrome P450, drug metabolizing enzymes and arachidonic acid metabolism in bovine ocular tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
The Untapped Antiviral Potential of Arprinocid-Related Adenine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Arprinocid, an adenine derivative primarily known for its potent anticoccidial properties in veterinary medicine, represents an intriguing but largely unexplored scaffold for the development of novel antiviral agents. While direct research into the antiviral activity of this compound derivatives is not extensively documented in publicly available literature, the broader class of adenine analogues, including acyclic nucleoside phosphonates (ANPs) and carbocyclic nucleosides, has yielded numerous clinically significant antiviral drugs. This technical guide consolidates the existing data on the antiviral activities of structurally related adenine derivatives, details relevant experimental protocols for their evaluation, and visualizes key workflows and potential mechanisms of action. The objective is to provide a foundational resource for researchers and drug development professionals interested in exploring the therapeutic landscape of this compound-related compounds against viral pathogens.
Introduction: this compound and the Promise of Adenine Scaffolds
This compound, chemically known as 9-(2-chloro-6-fluorobenzyl)adenine, has a well-established mechanism of action against Eimeria species, which involves its metabolite, this compound-1-N-oxide. This metabolite is known to interact with cytochrome P-450, leading to the destruction of the endoplasmic reticulum in the parasite[1]. This unique mechanism, distinct from the DNA polymerase inhibition typical of many nucleoside analogues, suggests that derivatives of this compound could offer novel antiviral strategies.
Adenine and its analogues have long been a cornerstone of antiviral drug discovery[2]. Marketed drugs such as Tenofovir and Adefovir, both acyclic nucleoside phosphonates of adenine, are critical in the management of HIV and HBV infections[2]. The structural diversity of adenine derivatives that have been synthesized and evaluated is vast, encompassing modifications to the purine ring, the substituent at the 9-position, and the introduction of various side chains. This rich history of success underscores the potential of novel adenine-based scaffolds like this compound for antiviral development.
Quantitative Antiviral Activity of Related Adenine Derivatives
While specific data for this compound derivatives is not available, the following tables summarize the in vitro antiviral activity of various adenine analogues against a range of DNA and RNA viruses. This data is intended to serve as a benchmark for future studies on this compound-related compounds.
Table 1: Antiviral Activity of Acyclic Nucleoside Phosphonate (ANP) Adenine Derivatives
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| (S)-HPMPA | Human Cytomegalovirus (HCMV) | HEL | 1.4 | [3] |
| (S)-HPMPA | Vaccinia Virus (VV) | HEL | 4.0 | [3] |
| (S)-HPMPA | Cowpox Virus (CV) | HEL | 2.7 | [3] |
| Oleyloxyethyl-(S)-HPMPA | Human Cytomegalovirus (HCMV) | HEL | 0.003 | [3] |
| Octadecyloxyethyl-(S)-HPMPA | Vaccinia Virus (VV) | HEL | 0.02 | [3] |
| Octadecyloxyethyl-(S)-HPMPA | Cowpox Virus (CV) | HEL | 0.01 | [3] |
| PMEA (Adefovir) | Human Immunodeficiency Virus (HIV) | MT-4 | Not specified | [4] |
| PMEDAP | Human Immunodeficiency Virus (HIV) | MT-4 | Not specified | [4] |
| (S)-HPMPA | Herpes Simplex Virus-1 (HSV-1) | Vero | Not specified | [4] |
| (S)-HPMPA | Herpes Simplex Virus-2 (HSV-2) | Vero | Not specified | [4] |
| (S)-HPMPA | Varicella-Zoster Virus (VZV) | HEL | Not specified | [4] |
| (S)-HPMPA | Adenovirus (types 2, 3, 4) | A549 | Not specified | [4] |
Table 2: Antiviral Activity of Other Adenine Analogues
| Compound Class | Virus | Specific Activity | Reference |
| Carbocyclic 2'-deoxyribofuranoside analogues | Herpes Simplex Virus (HSV-1 & HSV-2) | Potent activity in cell culture | [5] |
| Beta-L-2'-deoxyadenosine (LdA) | Hepatitis B Virus (HBV) | Potent, specific, and selective inhibitor | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the antiviral evaluation of novel compounds, adapted from the cited literature.
General Antiviral Activity and Cytotoxicity Assay (Plaque Reduction Assay)
This protocol is a standard method for determining the concentration of a compound that inhibits viral replication by 50% (EC50).
-
Cell Culture: Maintain a suitable host cell line (e.g., Vero for Herpesviruses, MDCK for Influenza, A549 for Adenoviruses) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Cytotoxicity Assay:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in growth medium.
-
Remove the old medium from the cells and add the compound dilutions.
-
Incubate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).
-
Assess cell viability using a standard method such as the MTT or crystal violet assay.
-
Calculate the 50% cytotoxic concentration (CC50).
-
-
Plaque Reduction Assay:
-
Seed host cells in 6-well plates to form a confluent monolayer.
-
Infect the cells with a known titer of the virus (e.g., 100 plaque-forming units per well) for 1-2 hours.
-
Remove the viral inoculum and wash the cells.
-
Overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test compound.
-
Incubate until viral plaques are visible (typically 2-10 days depending on the virus).
-
Fix and stain the cells (e.g., with crystal violet).
-
Count the number of plaques in each well.
-
Calculate the EC50 value as the compound concentration that reduces the number of plaques by 50% compared to the virus control.
-
-
Selectivity Index (SI): Calculate the SI as the ratio of CC50 to EC50. A higher SI value indicates a more favorable therapeutic window.
Mechanism of Action Studies: Time-of-Addition Assay
This assay helps to determine at which stage of the viral replication cycle a compound exerts its inhibitory effect.
-
Experimental Setup:
-
Prepare confluent monolayers of host cells in 24-well plates.
-
Synchronize infection by pre-chilling the cells and viral inoculum at 4°C for 1 hour.
-
Infect all wells with the virus at a high multiplicity of infection (MOI).
-
-
Compound Addition at Different Time Points:
-
Pre-infection: Add the compound to the cells for a defined period before infection, then remove it before adding the virus. This assesses activity against viral attachment and entry.
-
Co-infection: Add the compound at the same time as the virus. This also assesses attachment and entry inhibition.
-
Post-infection: Add the compound at various time points after viral infection (e.g., 0, 2, 4, 6, 8 hours post-infection). This helps to pinpoint inhibition of later stages like genome replication, protein synthesis, or viral release.
-
-
Quantification of Viral Yield:
-
At a fixed time point after infection (e.g., 24 or 48 hours), harvest the cell supernatant or cell lysate.
-
Determine the viral titer using a plaque assay or quantify viral RNA/DNA using qRT-PCR.
-
-
Data Analysis: Plot the reduction in viral yield as a function of the time of compound addition to identify the sensitive stage of the viral life cycle.
Visualizing Workflows and Potential Mechanisms
Experimental Workflow for Antiviral Screening
Caption: Workflow for the initial screening and mechanism of action studies of novel antiviral compounds.
Hypothesized Antiviral Signaling Pathway for this compound Derivatives
Based on the known mechanism of its anticoccidial metabolite, a potential antiviral mechanism for this compound derivatives could involve the host cell's cytochrome P450 system, leading to endoplasmic reticulum (ER) stress and disruption of viral protein processing and assembly.
Caption: A hypothesized mechanism of antiviral action for this compound derivatives targeting host cell ER.
Conclusion and Future Directions
The adenine scaffold remains a highly fertile ground for the discovery of novel antiviral agents. While this compound itself has not been extensively explored for this purpose, the potent and diverse antiviral activities of its structural relatives strongly suggest that its derivatives are worthy of investigation. The unique mechanism of action of its anticoccidial metabolite presents an exciting possibility for developing host-targeting antivirals that could be effective against a broad spectrum of viruses and less prone to the development of resistance through viral enzyme mutation.
Future research should focus on the synthesis of a focused library of this compound derivatives with modifications to the benzyl group and the adenine core. These compounds should then be screened against a diverse panel of DNA and RNA viruses using the protocols outlined in this guide. Promising candidates should be further investigated to elucidate their precise mechanism of action, with a particular focus on potential interactions with host cell metabolic pathways such as the cytochrome P450 system. Such a program could unlock a new class of adenine-based antivirals with novel mechanisms of action.
References
- 1. The mechanism of anticoccidial action of this compound-1-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adenine: an important drug scaffold for the design of antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antiviral evaluation of alkoxyalkyl derivatives of 9-(S)-(3-hydroxy-2-phosphonomethoxypropyl)adenine against cytomegalovirus and orthopoxviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral activity of phosphonylmethoxyalkyl derivatives of purine and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antiviral activity of carbocyclic analogues of 2'-deoxyribofuranosides of 2-amino-6-substituted-purines and of 2-amino-6-substituted-8-azapurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiviral beta-L-nucleosides specific for hepatitis B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Arprinocid-1-N-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arprinocid, a purine analogue, has been utilized as an anticoccidial agent in the poultry industry. Its efficacy, however, is largely attributed to its primary metabolite, this compound-1-N-oxide. This technical guide provides an in-depth analysis of the biological activity of this compound-1-N-oxide, focusing on its mechanism of action, which diverges significantly from its parent compound. While this compound acts by inhibiting purine transport, this compound-1-N-oxide exerts its potent anticoccidial and cytotoxic effects through a mechanism involving cytochrome P-450-mediated metabolic activation, induction of severe endoplasmic reticulum (ER) stress, and subsequent cell death. This document details the quantitative data on its efficacy and cytotoxicity, provides comprehensive experimental protocols for its study, and visualizes the key pathways and workflows.
Introduction
Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, poses a significant economic burden on the global poultry industry. Chemical control through in-feed medication has been a cornerstone of disease management. This compound was introduced as one such anticoccidial agent. Subsequent research revealed that this compound is, in fact, a prodrug that is rapidly metabolized in the host liver to its more active form, this compound-1-N-oxide. Understanding the distinct biological activities of this N-oxide metabolite is crucial for optimizing its therapeutic use and for the development of novel anticoccidial drugs.
Mechanism of Action
The primary mechanism of action of this compound-1-N-oxide is fundamentally different from that of this compound. While this compound competitively inhibits the transport of purines, a mechanism that is reversible with an excess of hypoxanthine, the anticoccidial action of this compound-1-N-oxide is not reversed by purines[1].
The biological activity of this compound-1-N-oxide is intrinsically linked to its metabolism by the cytochrome P-450 enzyme system. This metabolic activation is believed to generate reactive intermediates that are cytotoxic. The key events in its mechanism of action are:
-
Cytochrome P-450 Binding and Metabolism: this compound-1-N-oxide directly binds to cytochrome P-450 in liver microsomes[2]. This interaction leads to the metabolic transformation of the N-oxide.
-
Induction of Endoplasmic Reticulum (ER) Stress: The metabolic products are thought to be highly reactive, causing significant stress to the endoplasmic reticulum. This is morphologically observed as a dramatic dilation of the rough endoplasmic reticulum, leading to the formation of large cytoplasmic vacuoles in both the parasite (Eimeria tenella merozoites) and host cells (e.g., HeLa cells)[2].
-
Unfolded Protein Response (UPR) and Cell Death: The severe ER stress triggers the Unfolded Protein Response (UPR), a cellular signaling cascade aimed at restoring ER homeostasis. However, under the sustained and overwhelming stress induced by this compound-1-N-oxide metabolism, the UPR fails to restore normal function and instead initiates apoptosis, leading to cell death[2]. The inhibition of this vacuole formation by SKF-525A, a known inhibitor of microsomal drug metabolism, further supports the central role of cytochrome P-450 in this process[2].
Quantitative Data
The biological activity of this compound-1-N-oxide has been quantified in several studies. The following tables summarize the key findings.
Table 1: In Vitro Anticoccidial Efficacy
| Compound | Parasite | Host Cell Line | ID50 (ppm) | Reference |
| This compound-1-N-oxide | Eimeria tenella | Chick Kidney Epithelial Cells | 0.30 | [1] |
| This compound | Eimeria tenella | Chick Kidney Epithelial Cells | 20 | [1] |
Table 2: In Vitro Cytotoxicity
| Compound | Cell Line | ID50 (ppm) | Reference |
| This compound-1-N-oxide | HeLa | 5.0 | [2] |
Table 3: In Vivo Metabolite Concentrations in Chickens
| Compound | Tissue | Concentration (ppm) | Dosing Regimen | Reference |
| This compound-1-N-oxide | Liver | 0.33 | 70 ppm this compound in diet | [1] |
| This compound | Liver | 0.64 | 70 ppm this compound in diet | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound-1-N-oxide.
In Vitro Anticoccidial Efficacy Assay (Sporozoite Invasion and Replication)
This protocol is adapted from established methods for assessing the efficacy of anticoccidial drugs against Eimeria tenella in cell culture[3][4].
Objective: To determine the 50% inhibitory dose (ID50) of this compound-1-N-oxide on the invasion and intracellular development of Eimeria tenella sporozoites.
Materials:
-
Madin-Darby Bovine Kidney (MDBK) or primary chick kidney epithelial cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Eimeria tenella oocysts
-
Excystation medium (e.g., 0.75% bovine bile, 0.25% trypsin in PBS)
-
This compound-1-N-oxide stock solution (in a suitable solvent like DMSO)
-
96-well cell culture plates
-
Spectrophotometer or quantitative PCR equipment
Procedure:
-
Cell Seeding: Seed MDBK or chick kidney epithelial cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Parasite Preparation: Sporulate Eimeria tenella oocysts and purify the sporozoites by excystation.
-
Drug Treatment: Prepare serial dilutions of this compound-1-N-oxide in complete cell culture medium.
-
Infection: Infect the confluent cell monolayers with a known number of sporozoites in the presence of varying concentrations of this compound-1-N-oxide. Include a vehicle control (medium with the solvent used for the drug stock).
-
Incubation: Incubate the infected plates at 41°C in a 5% CO2 atmosphere for 48-72 hours to allow for parasite invasion and development.
-
Quantification of Parasite Growth:
-
Microscopic Counting: Fix and stain the cells and count the number of intracellular parasites (schizonts) per field of view.
-
Quantitative PCR (qPCR): Lyse the cells and extract total DNA. Quantify the amount of Eimeria-specific DNA using primers for a parasite-specific gene (e.g., ITS-1).
-
-
Data Analysis: Calculate the percentage of inhibition of parasite growth for each drug concentration relative to the vehicle control. Determine the ID50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Cytochrome P-450 Binding Assay (Spectrophotometric)
This protocol is based on the principle of difference spectroscopy to detect the binding of a ligand to cytochrome P-450[5][6][7].
Objective: To demonstrate the direct binding of this compound-1-N-oxide to microsomal cytochrome P-450.
Materials:
-
Rat liver microsomes (as a source of cytochrome P-450)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
This compound-1-N-oxide solution
-
Sodium dithionite
-
Carbon monoxide (CO) gas
-
Dual-beam spectrophotometer
Procedure:
-
Microsome Preparation: Suspend the liver microsomes in the phosphate buffer to a final concentration of 1-2 mg/ml.
-
Baseline Spectrum: Divide the microsomal suspension into two matched cuvettes. Record a baseline spectrum (e.g., from 400 to 500 nm).
-
Ligand Addition: Add a small volume of the this compound-1-N-oxide solution to the sample cuvette and an equal volume of solvent to the reference cuvette.
-
Recording the Difference Spectrum: Record the difference spectrum. A type I spectrum (peak around 385-390 nm, trough around 420 nm) indicates substrate binding, while a type II spectrum (peak around 425-435 nm, trough around 390-410 nm) suggests binding to the heme iron.
-
CO Difference Spectrum (Control): To confirm the presence of functional P-450, reduce the contents of both cuvettes with a few grains of sodium dithionite. Gently bubble CO through the sample cuvette for about 30 seconds. Record the difference spectrum. A characteristic peak at 450 nm confirms the presence of P-450.
Assessment of Vacuole Formation (Transmission Electron Microscopy)
This protocol outlines the general steps for preparing cells to visualize drug-induced ultrastructural changes, such as vacuolization, using transmission electron microscopy (TEM)[8][9][10].
Objective: To observe the formation of cytoplasmic vacuoles in cells treated with this compound-1-N-oxide.
Materials:
-
HeLa or MDBK cells
-
This compound-1-N-oxide
-
Primary fixative (e.g., 2.5% glutaraldehyde in 0.1 M cacodylate buffer)
-
Secondary fixative (e.g., 1% osmium tetroxide in 0.1 M cacodylate buffer)
-
Ethanol series for dehydration (e.g., 50%, 70%, 90%, 100%)
-
Propylene oxide
-
Epoxy resin (e.g., Epon)
-
Uranyl acetate and lead citrate for staining
-
Transmission electron microscope
Procedure:
-
Cell Treatment: Grow cells on a suitable substrate (e.g., plastic coverslips) and treat with a cytotoxic concentration of this compound-1-N-oxide (e.g., 5.0 ppm for HeLa cells) for a defined period (e.g., 24 hours). Include an untreated control.
-
Fixation:
-
Wash the cells with buffer and then fix with the primary fixative for 1-2 hours at room temperature.
-
Wash with buffer and then post-fix with the secondary fixative for 1 hour at 4°C.
-
-
Dehydration and Embedding:
-
Wash with buffer and then dehydrate the samples through a graded series of ethanol.
-
Infiltrate the samples with propylene oxide and then with a mixture of propylene oxide and epoxy resin, followed by pure epoxy resin.
-
Polymerize the resin at 60°C for 48 hours.
-
-
Sectioning and Staining:
-
Cut ultrathin sections (60-90 nm) using an ultramicrotome.
-
Mount the sections on copper grids.
-
Stain the sections with uranyl acetate and lead citrate.
-
-
Imaging: Examine the sections using a transmission electron microscope and capture images of the cellular ultrastructure, paying close attention to the endoplasmic reticulum and the presence of vacuoles.
Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathway for this compound-1-N-oxide's biological activity and a typical experimental workflow.
Caption: Proposed signaling pathway for this compound-1-N-oxide cytotoxicity.
Caption: Experimental workflow for in vitro anticoccidial efficacy testing.
Conclusion
This compound-1-N-oxide is the principal bioactive metabolite of the anticoccidial drug this compound. Its mechanism of action is distinct from its parent compound and relies on metabolic activation by cytochrome P-450 enzymes. This process generates reactive intermediates that induce severe endoplasmic reticulum stress, leading to vacuolization and ultimately apoptotic cell death in both the target parasite and host cells. The high in vitro potency of this compound-1-N-oxide highlights the importance of understanding the metabolic fate of veterinary drugs. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for further research into the biological activity of this compound-1-N-oxide and for the development of novel therapeutic agents that may target similar pathways.
References
- 1. A comparative study of the biological activities of this compound and this compound-1-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanism of anticoccidial action of this compound-1-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 4. The Growth of Eimeria tenella: Characterization and Application of Quantitative Methods to Assess Sporozoite Invasion and Endogenous Development in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a high throughput cytochrome P450 ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spectral Analyses of Cytochromes P450 | Springer Nature Experiments [experiments.springernature.com]
- 8. mdpi.com [mdpi.com]
- 9. Comparison of Two Transmission Electron Microscopy Methods to Visualize Drug-Induced Alterations of Gram-Negative Bacterial Morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transmission electron microscope study of the ultrastructural changes induced in the tegument and gut of Fasciola hepatica following in vivo drug treatment with clorsulon - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Determination of Arprinocid by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note presents a detailed method for the determination of Arprinocid in animal feed and premix formulations using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The described protocol provides a robust and reliable approach for the quantitative analysis of this compound, a coccidiostat agent. The method involves a liquid-liquid extraction followed by solid-phase cleanup and subsequent analysis by normal-phase HPLC. This document is intended for researchers, scientists, and professionals in the field of drug development and quality control.
Introduction
This compound, 9-(2-chloro-6-fluorobenzyl)adenine, is a purine analogue used as a coccidiostat in poultry feed to control parasitic infections. Regulatory requirements necessitate accurate and sensitive methods for monitoring the concentration of this compound in animal feed and premixes to ensure proper dosage and prevent potential residues in animal products. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of drug substances. This application note details a normal-phase HPLC method coupled with UV detection for the analysis of this compound.
Experimental
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a variable wavelength UV detector.
-
HPLC Column: A silica-based normal-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Software: Chromatography data acquisition and processing software.
-
Analytical Balance: Capable of weighing to 0.1 mg.
-
Centrifuge: Capable of reaching at least 3000 x g.
-
Vortex Mixer
-
Solid Phase Extraction (SPE) Manifold and Alumina Cartridges
-
Glassware: Volumetric flasks, pipettes, and vials.
-
Solvents and Reagents: HPLC grade chloroform, hexane, isopropanol, methanol, and analytical grade hydrochloric acid (HCl), sodium hydroxide (NaOH), and potassium phosphate monobasic. This compound reference standard of known purity.
Chromatographic Conditions
A summary of the HPLC operating parameters is provided in the table below.
| Parameter | Value |
| HPLC Column | Silica, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (approx. 25 °C) |
| Detection | UV at 258 nm |
| Run Time | Approximately 10 minutes |
Protocols
Preparation of Standard Solutions
-
Stock Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 10 µg/mL. These solutions are used to generate a calibration curve.
Sample Preparation Protocol (Animal Feed)
A detailed workflow for the sample preparation of animal feed is outlined below.
Caption: Workflow for the extraction and cleanup of this compound from animal feed samples.
Liquid-Liquid Partitioning Protocol (Alternative Cleanup)
For samples with different matrices or as an alternative to SPE, a liquid-liquid partitioning step can be employed after the initial chloroform extraction.
Caption: Liquid-liquid partitioning workflow for this compound sample cleanup.
Results and Discussion
Method Performance
The analytical method was evaluated for its performance in the determination of this compound in fortified feed samples. A collaborative study has previously demonstrated the robustness of similar HPLC methods for this compound.[1]
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Concentration Range | 0.0050% - 0.0070% in feed |
| 10.1% - 16.2% in premixes | |
| Mean Recovery | 97% - 104%[1] |
| Precision (Average CV) | 6.8%[1] |
| Limit of Quantification (LOQ) | To be determined based on system sensitivity |
| Retention Time | Approximately 6-8 minutes (system dependent) |
Chromatogram
A typical chromatogram of an this compound standard solution will show a sharp, well-resolved peak at a retention time determined by the specific system and conditions. The retention time should be confirmed by injecting a known standard.
Conclusion
The HPLC method described in this application note is suitable for the routine quality control analysis of this compound in animal feed and premixes. The sample preparation procedure, involving either solid-phase extraction or liquid-liquid partitioning, effectively removes matrix interferences, allowing for accurate and precise quantification of the analyte. The method exhibits good performance characteristics in terms of linearity, recovery, and precision.
References
In Vivo Efficacy of Arprinocid in Broiler Chickens: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo efficacy of arprinocid for the control of coccidiosis in broiler chickens. The following sections detail the quantitative outcomes from various studies, standardized experimental protocols for efficacy evaluation, and visual representations of the drug's proposed mechanism and experimental workflows.
Quantitative Efficacy Data
This compound has demonstrated significant efficacy in controlling coccidiosis in broiler chickens, as evidenced by improvements in key production parameters and reductions in parasite load. The data presented below is a synthesis of findings from multiple in vivo studies.
Table 1: Effect of this compound on Performance and Mortality in Broiler Chickens
| This compound Concentration (ppm in feed) | Body Weight (Compared to Unmedicated Control) | Feed Conversion Ratio (Compared to Unmedicated Control) | Coccidiosis-Related Mortality (%) | Reference |
| 40 | Improved | Improved | - | [1][2] |
| 50 | Significantly Improved | Improved | 0 | [1][2][3] |
| 60 | Significantly Improved | Significantly Improved | 0 | [1][2][3][4] |
| 70 | Significantly Improved | Improved | 0 | [1][2][3] |
| Unmedicated Control | - | - | 3.2 - 9.0 | [1][3] |
Note: "Improved" indicates a positive effect, while "Significantly Improved" denotes a statistically significant difference (P < 0.05) as reported in the cited studies.
Table 2: Efficacy of this compound on Parasite Parameters
| This compound Concentration (ppm in feed) | Lesion Scores (Compared to Unmedicated Control) | Oocyst Production (Compared to Unmedicated Control) | Oocyst Sporulation | Infectivity of Sporulated Oocysts | Reference |
| 30 | - | - | Reduced/Inhibited (E. maxima, E. mivati) | - | [5] |
| 50 | - | Essentially Eliminated (E. tenella) | Reduced | Reduced | [5] |
| 60 | Substantially Reduced | Substantially Reduced / Eliminated (E. mivati, E. necatrix, E. brunetti, E. acervulina - strain dependent) | Reduced/Inhibited | Reduced | [4][5] |
| 70 | - | Essentially Eliminated (E. maxima) | Reduced/Inhibited | Reduced | [5] |
Experimental Protocols
The following protocols are generalized from methodologies reported in multiple in vivo efficacy studies of this compound in broiler chickens.
General Floor Pen Efficacy Trial
This protocol outlines a typical floor pen study to evaluate the efficacy of this compound against a mixed Eimeria species infection.
Objective: To determine the effect of various concentrations of this compound in feed on the performance, mortality, and parasite parameters in broiler chickens under simulated commercial conditions.
Materials:
-
Day-old broiler chicks (e.g., Ross)
-
Standard broiler starter and grower rations
-
This compound (to be mixed into the feed at desired concentrations)
-
Mixed culture of sporulated Eimeria oocysts (e.g., E. tenella, E. maxima, E. acervulina, E. necatrix, E. brunetti)
-
Floor pens with fresh litter (e.g., wood shavings)
-
Feeders and waterers
-
Animal scales
-
Equipment for lesion scoring and oocyst counting (microscope, McMaster chamber)
Procedure:
-
Animal Acclimation: Randomly allocate day-old chicks to pens with a specified number of birds per pen (e.g., 50-100). Provide access to feed and water ad libitum. Allow for an acclimation period of approximately 5-7 days.
-
Treatment Groups:
-
Unmedicated, Uninfected Control
-
Unmedicated, Infected Control
-
Medicated, Infected Groups (e.g., 40, 50, 60, 70 ppm this compound in feed)
-
Positive Control (another approved anticoccidial)
-
-
Infection: On a designated day (e.g., day 7), infect birds in the relevant groups orally with a known dose of mixed sporulated Eimeria oocysts. This can be done directly via gavage or by introducing "seeder" birds that have been previously infected.
-
Medication: Provide the respective medicated or unmedicated feed to each group starting from day 1 and continuing for the duration of the trial (typically 49-56 days).
-
Data Collection:
-
Mortality: Record daily mortality and perform necropsies to determine the cause of death.
-
Body Weight: Weigh birds collectively by pen at regular intervals (e.g., weekly) and at the end of the trial.
-
Feed Consumption: Record the amount of feed consumed per pen.
-
Feed Conversion Ratio (FCR): Calculate FCR (feed consumed / weight gain) for specified periods.
-
Lesion Scoring: At a peak infection period (e.g., 6-7 days post-infection), sacrifice a subset of birds from each group and score intestinal lesions according to a standardized method (e.g., Johnson and Reid, 1970).
-
Oocyst Counts: Collect litter samples at regular intervals to determine the number of oocysts per gram.
-
-
Statistical Analysis: Analyze data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.
Battery Cage Efficacy Trial for Specific Eimeria Species
This protocol is designed for more controlled studies, often targeting a single Eimeria species.
Objective: To evaluate the efficacy of this compound against a specific Eimeria species in a highly controlled environment.
Procedure:
-
Housing: House chicks in wire-floored battery cages to prevent reinfection from litter.
-
Infection: Infect birds orally with a standardized dose of a single Eimeria species.
-
Medication: Provide medicated feed at various concentrations.
-
Data Collection: In addition to performance data, collect fecal samples from each cage to precisely measure oocyst output per bird. Lesion scoring is also a primary endpoint.
-
Evaluation of Sporulation and Infectivity: Oocysts collected from the feces of medicated birds can be allowed to sporulate under ideal conditions. The sporulation rate is then calculated. Subsequently, these sporulated oocysts can be used to infect a new batch of susceptible birds to determine their infectivity compared to oocysts from unmedicated birds.[5]
Visualizations
Proposed Mechanism of Action
The precise mechanism of action for this compound is not fully elucidated, but studies suggest it involves metabolic disruption within the parasite.[6] this compound itself is metabolized to this compound-1-N-oxide, which appears to be the active compound. This metabolite is thought to interact with the parasite's cytochrome P-450 system, leading to the destruction of the endoplasmic reticulum and ultimately, cell death.[6]
Caption: Proposed metabolic activation and action pathway of this compound.
Experimental Workflow for In Vivo Efficacy Study
The logical flow of a typical floor pen trial for evaluating this compound efficacy is depicted below.
References
- 1. Arprinocoid evaluation in broiler chicken pen trials in Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of this compound (MK-302) against Eimeria species in broilers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.co.za [journals.co.za]
- 5. Effect of the anticoccidial this compound on production, sporulation, and infectivity of Eimeria oocysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mechanism of anticoccidial action of this compound-1-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Protocol for Arprinocid Resistance Testing in Eimeria
Audience: Researchers, scientists, and drug development professionals.
Introduction: Coccidiosis, caused by intracellular protozoan parasites of the genus Eimeria, represents a significant economic burden on the global poultry industry. Control has historically relied on in-feed anticoccidial drugs, including Arprinocid [9-(2-chloro-6-fluorobenzyl)adenine]. This compound is an adenine analog, and its active metabolite, this compound-1-N-oxide, is believed to function by inhibiting purine transport in the parasite. However, the intensive use of such agents has led to the emergence of drug-resistant Eimeria strains, compromising their efficacy.[1][2] Monitoring the sensitivity of field isolates to this compound is therefore crucial for effective coccidiosis control programs. This document provides detailed protocols for assessing this compound resistance in Eimeria species using both in vivo and in vitro methodologies.
Principle of Resistance Testing: The core principle of this compound resistance testing is to compare the proliferation and pathogenicity of an Eimeria field isolate in the presence and absence of the drug under controlled conditions. A sensitive strain will show significant inhibition of its lifecycle, resulting in reduced lesion scores, lower oocyst shedding, and better host animal performance (e.g., weight gain). A resistant strain will show little to no inhibition compared to an untreated control group.[3] The gold standard for this assessment is the in vivo Anticoccidial Sensitivity Test (AST), which evaluates drug efficacy in the host animal.[4][5] In vitro assays serve as valuable pre-screening tools that can reduce the number of animals required for testing.[6][7]
I. In Vivo Anticoccidial Sensitivity Test (AST) Protocol
The in vivo AST is the definitive method for determining the resistance profile of an Eimeria isolate.[3] The protocol involves challenging groups of susceptible birds with the test isolate and evaluating key performance and pathology parameters.
Phase 1: Isolate Collection and Propagation
-
Fecal Sample Collection: Collect fresh fecal samples from multiple locations within a poultry house to ensure the sample is representative of the farm's Eimeria population.
-
Oocyst Isolation and Sporulation:
-
Homogenize the fecal sample in a saturated salt solution to float the oocysts.
-
Recover the oocysts and wash them with water to remove the salt.
-
Place the oocysts in a thin layer of 2% (w/v) potassium dichromate solution in a shallow tray.
-
Incubate at 27-29°C with aeration for 48-72 hours to allow for sporulation. Monitor sporulation progress microscopically.
-
-
Species Identification (Optional but Recommended):
-
Isolate Propagation:
-
Administer a low dose of the sporulated oocysts orally to a small group of young, coccidia-free chickens (e.g., 2-week-old broilers).
-
Collect feces from these birds 5-7 days post-infection, which will contain a high concentration of oocysts from the desired isolate.
-
Repeat the isolation and sporulation process to generate a sufficient number of oocysts for the AST.
-
Phase 2: Experimental Design
-
Animal Allocation:
-
Treatment Groups: A standard AST design includes the following groups.
| Group ID | Group Name | Infection Status | Diet | Purpose |
| A | Uninfected, Unmedicated Control | Uninfected | Basal diet without this compound | Provides baseline data for performance (weight gain, FCR). |
| B | Infected, Unmedicated Control | Infected | Basal diet without this compound | Establishes the pathogenicity of the isolate (maximum disease effect). |
| C | Infected, Medicated | Infected | Basal diet with this compound (60 ppm) | Tests the efficacy of this compound against the specific isolate. |
-
Diet Preparation:
Phase 3: Infection and Data Collection
-
Acclimation and Medication: House the birds in their respective cages and provide the assigned diets for 2 days prior to infection.
-
Infection: Orally inoculate each bird in Groups B and C with a predetermined dose of sporulated oocysts (e.g., 5 x 10⁴ oocysts of E. tenella). The dose should be sufficient to cause moderate lesions but minimal mortality in the Infected, Unmedicated Control group.[11]
-
Data Collection Period: The main evaluation occurs 6-7 days post-infection (dpi).
-
Mortality: Record daily.
-
Weight Gain: Measure the body weight of each bird at 0 dpi and 7 dpi to calculate the average weight gain per group.
-
Fecal Oocyst Counts (OPG): Collect fecal samples from each replicate cage from 5 to 7 dpi. Determine the oocysts per gram (OPG) of feces using a McMaster chamber.
-
Lesion Scoring: At 6 or 7 dpi, euthanize a subset of birds from each group (e.g., 5 birds per replicate). Perform a necropsy and score the gross intestinal lesions according to the Johnson and Reid method (scale 0-4).[9][12][13] Lesions for different Eimeria species are found in specific intestinal regions.[9]
-
Phase 4: Data Analysis and Interpretation
Evaluate the efficacy of this compound by comparing the data from the Infected, Medicated group to the control groups. Two common indices are used.
1. Anticoccidial Sensitivity Test (AST) based on Lesion Score Reduction:
-
Formula: % Reduction = [ (Mean Lesion Score of Group B - Mean Lesion Score of Group C) / Mean Lesion Score of Group B ] x 100
-
Interpretation:
| % Lesion Score Reduction | Interpretation |
| > 50% | Sensitive |
| 30% - 49% | Reduced Sensitivity |
| < 30% | Resistant |
| [1][11] |
2. Anticoccidial Index (ACI):
-
Formula: ACI = (% Survival of Group C + % Relative Weight Gain) - (Lesion Score Index + Oocyst Index)
-
% Relative Weight Gain = (Mean Weight Gain of Group C / Mean Weight Gain of Group A) x 100
-
Lesion Score Index = Mean Lesion Score of Group C x 10
-
Oocyst Index = Based on a 0-4 scale relative to Group B's oocyst output.
-
-
A more common formula is: ACI = (Relative Weight Gain Rate + Survival Rate) – (Lesion Score + Oocyst Value).[14]
-
Interpretation:
| ACI Value | Interpretation |
| ≥ 180 | Good Efficacy |
| 160 - 179 | Moderate Efficacy |
| < 160 | Low Efficacy (Resistant) |
| [1][14]Note: ACI thresholds can vary slightly between laboratories. |
II. In Vitro Resistance Assays (Screening Protocol)
In vitro assays provide a rapid method for pre-screening isolates and can help reduce animal use.[15] The sporozoite invasion and replication inhibition assay is a common approach.[6][7]
Protocol: Sporozoite Invasion & Replication Assay
-
Cell Culture: Seed a suitable cell line, such as Madin-Darby Bovine Kidney (MDBK) cells, into 96-well plates to form a confluent monolayer.[15][16]
-
Sporozoite Preparation: Excyst sporulated oocysts using glass beads and a solution of trypsin and bile salts to release sporozoites. Purify the sporozoites.
-
Drug Treatment: Pre-incubate the purified sporozoites with varying concentrations of this compound (and a no-drug control) for 1 hour.
-
Infection: Add the treated sporozoites to the MDBK cell monolayers and incubate at 41°C.
-
Assessment:
-
Invasion (2 hours post-infection): Wash the cells to remove extracellular sporozoites. Lyse the cells and quantify the amount of Eimeria DNA using quantitative PCR (qPCR). A higher DNA amount indicates more successful invasion.
-
Replication (24-48 hours post-infection): Harvest a separate set of plates at a later time point. Quantify the parasite DNA via qPCR. An increase in DNA from the 2-hour time point indicates intracellular replication.
-
-
Interpretation: Compare the level of invasion and replication in this compound-treated wells to the untreated control wells. A resistant isolate will show significantly less inhibition of invasion and/or replication compared to a known sensitive strain.
Data Presentation
Table 1: Key Parameters for In Vivo AST Evaluation
| Parameter | Method of Measurement | Purpose |
| Weight Gain | Individual bird weights at 0 and 7 dpi | Assesses the impact of coccidiosis on animal performance. |
| Lesion Score | Gross pathological examination of the intestine (0-4 scale)[12] | Quantifies the degree of intestinal damage caused by the parasite. |
| Oocyst Output (OPG) | McMaster counting chamber from pooled fecal samples | Measures the reproductive capacity of the parasite. |
| Survival Rate | Daily mortality records | Indicates the severity of the parasitic infection. |
| Feed Conversion Ratio | Feed intake vs. weight gain | Measures the efficiency of nutrient utilization. |
Table 2: this compound Concentrations for Testing
| Assay Type | Recommended Concentration(s) | Notes |
| In Vivo AST | 60 ppm in feed[2] | This is a standard discriminatory dose for resistance testing. |
| In Vitro Assay | 0.1 - 10 µg/mL | A dose-response curve should be generated to determine the IC50. |
Mandatory Visualization
Caption: Workflow for In Vivo this compound Resistance Testing in Eimeria.
References
- 1. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]
- 2. Field isolates of Eimeria resistant to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eimeriaprevention.com [eimeriaprevention.com]
- 4. veterinaryworld.org [veterinaryworld.org]
- 5. Prevalence and anticoccidial drug sensitivity of Eimeria tenella isolated from commercial broiler farms in Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticoccidial efficacy testing: In vitro Eimeria tenella assays as replacement for animal experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Publication : USDA ARS [ars.usda.gov]
- 9. gob.mx [gob.mx]
- 10. Effect of the anticoccidial this compound on production, sporulation, and infectivity of Eimeria oocysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluating the Resistance of Eimeria Spp. Field Isolates to Anticoccidial Drugs Using Three Different Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lesion score: The main tool to diagnose coccidiosis in chickens (Part 1) [eimeriaprevention.com]
- 13. eliasnutri.wordpress.com [eliasnutri.wordpress.com]
- 14. Populations of Eimeria tenella express resistance to commonly used anticoccidial drugs in southern Nigeria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Spectrophotometric Determination of Arprinocid in Animal Feed
Introduction
Arprinocid, with the chemical name 9-(2-chloro-6-fluorophenylmethyl)-9H-purin-6-amine, is a coccidiostat previously used as a feed additive for broiler chickens. Monitoring its concentration in animal feed is crucial for ensuring proper dosage and preventing potential residues in animal products. This document provides detailed application notes and protocols for the spectrophotometric determination of this compound in animal feed, based on a validated colorimetric method. The procedure involves extraction, multi-step cleanup, and a chemical derivatization to produce a colored compound suitable for spectrophotometric quantification.
The core of the method is a colorimetric reaction based on the principles of the Bratton-Marshall reaction. This compound is first reduced using zinc in an acidic medium to form a primary aromatic amine. This amine is then diazotized with nitrous acid, and the resulting diazonium salt is coupled with a chromogenic agent, N-(1-naphthyl)ethylenediamine, to form a stable and intensely colored azo dye. The absorbance of this colored solution is proportional to the concentration of this compound in the sample.
Data Presentation
The performance of this method has been validated for the analysis of this compound in animal feed. Key validation parameters are summarized in the table below.
| Parameter | Value | Reference |
| Principle of Method | Zinc Reduction, Diazotization, and Coupling Colorimetry | [1][2] |
| Wavelength (λmax) | 540 nm (Typical for this azo dye) | Inferred |
| Application Range | 0.0010% - 0.0080% (10 - 80 mg/kg) | [1][2] |
| Precision | < 5% Relative Standard Deviation (RSD) | [1][2] |
| Recovery | 97% - 104% (based on related collaborative studies) | [3] |
| Potential Interferences | Zoalene, Sulfamethazine | [1][2] |
| Linearity (r²) | > 0.999 (Typical for validated methods) | Inferred |
| Limit of Detection (LOD) | To be determined by the user | |
| Limit of Quantification (LOQ) | To be determined by the user |
Experimental Protocols
This section details the necessary reagents, apparatus, and step-by-step procedures for the determination of this compound in animal feed.
1. Apparatus
-
Spectrophotometer (Visible range)
-
Chromatographic columns
-
Mechanical shaker
-
Centrifuge
-
pH meter
-
Standard laboratory glassware (volumetric flasks, pipettes, separatory funnels, etc.)
2. Reagents and Solutions
-
This compound Standard: Analytical reference standard.
-
Chloroform (CHCl₃): ACS grade.
-
Hexane: ACS grade.
-
Alumina: Neutral, Brockmann activity I.
-
Zinc Dust: ACS grade.
-
Hydrochloric Acid (HCl): Concentrated and 0.15 M solution.
-
Phosphate Buffer (pH 7.0): Prepare by dissolving appropriate amounts of monobasic potassium phosphate (KH₂PO₄) and dibasic sodium phosphate (Na₂HPO₄) in deionized water. Adjust pH to 7.0 ± 0.1.
-
Sodium Nitrite (NaNO₂) Solution (0.2% w/v): Dissolve 0.2 g of NaNO₂ in 100 mL of deionized water. Prepare fresh daily.
-
Ammonium Sulfamate (NH₄SO₃NH₂) Solution (1.0% w/v): Dissolve 1.0 g of ammonium sulfamate in 100 mL of deionized water. Prepare fresh weekly.
-
N-(1-Naphthyl)ethylenediamine Dihydrochloride (NEDA) Solution (0.1% w/v): Dissolve 0.1 g of NEDA in 100 mL of deionized water. Store in a dark bottle and prepare fresh weekly.
3. Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with chloroform.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using 0.15 M HCl to create standards for the calibration curve (e.g., 0.5, 1.0, 2.0, 4.0, 6.0 µg/mL).
4. Sample Preparation and Extraction
-
Weigh a representative sample of ground animal feed (typically 10 g) into a flask.
-
Add 100 mL of chloroform and 50 mL of pH 7.0 phosphate buffer.
-
Shake vigorously on a mechanical shaker for 1 hour to ensure thorough extraction of this compound.
-
Centrifuge a portion of the chloroform extract to separate the solid feed particles.
5. Chromatographic Cleanup
-
Prepare a chromatographic column packed with 10 g of neutral alumina.
-
Apply the clear chloroform extract from the previous step onto the column.
-
Allow the extract to pass through the alumina. The this compound is retained on the column.
-
Wash the column with 50 mL of chloroform to remove interfering substances.
-
Elute the this compound from the column using a suitable polar solvent mixture (e.g., chloroform:methanol, 95:5 v/v). Collect the eluate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
6. Liquid-Liquid Partitioning
-
Dissolve the residue from the previous step in 20 mL of hexane.
-
Transfer the hexane solution to a separatory funnel.
-
Add 20 mL of 0.15 M HCl and shake vigorously for 2 minutes.
-
Allow the layers to separate. This compound will partition into the acidic aqueous (lower) layer.
-
Carefully drain the lower aqueous layer into a clean flask. This solution contains the purified this compound extract.
7. Color Development and Spectrophotometric Measurement
-
Pipette a known volume (e.g., 10 mL) of the purified aqueous extract into a test tube.
-
Reduction: Add approximately 0.5 g of zinc dust. Swirl the tube and allow the reaction to proceed for 10 minutes to reduce the this compound.
-
Filter the solution to remove the excess zinc dust.
-
Diazotization: Add 1.0 mL of 0.2% sodium nitrite solution, mix, and allow to react for 5 minutes.
-
Removal of Excess Nitrite: Add 1.0 mL of 1.0% ammonium sulfamate solution, mix, and wait for 5 minutes.
-
Coupling: Add 1.0 mL of 0.1% NEDA solution and mix. A magenta color will develop.
-
Allow the color to stabilize for 15 minutes.
-
Measure the absorbance of the solution at the wavelength of maximum absorbance (approximately 540 nm) against a reagent blank prepared in the same manner.
8. Calculation
Construct a calibration curve by plotting the absorbance of the working standard solutions versus their concentrations. Determine the concentration of this compound in the sample extract from the calibration curve. Calculate the final concentration in the feed sample (in mg/kg or %) by accounting for the initial sample weight and all dilution factors.
Visualizations
The following diagrams illustrate the chemical reaction pathway and the experimental workflow.
References
Arprinocid Administration in Laboratory Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arprinocid is a synthetic purine analogue developed for its anticoccidial properties, primarily used in veterinary medicine for the control of coccidiosis in poultry. It functions as a coccidiostat, and more accurately, a coccidiocide, by killing Coccidia parasites.[1] this compound is a prodrug that undergoes hepatic metabolism to its active form, this compound-1-N-oxide. This active metabolite is significantly more potent than the parent compound. These application notes provide a comprehensive overview of this compound's mechanism of action, quantitative data from preclinical studies, and detailed protocols for its administration in laboratory animal models.
Mechanism of Action
This compound exerts its antiparasitic effect after being metabolized in the liver to this compound-1-N-oxide. This transformation is crucial, as the N-oxide metabolite is the primary active moiety. The proposed mechanism of action involves the interaction of this compound-1-N-oxide with the parasite's cytochrome P-450 enzyme system within the endoplasmic reticulum. This interaction is believed to cause significant disruption and vacuole formation due to the dilation of the rough endoplasmic reticulum, ultimately leading to the destruction of this vital organelle and cell death.[2]
Studies have shown that while this compound's action can be partially reversed by an excess of the purine hypoxanthine, suggesting an inhibition of transmembrane purine transport, the action of this compound-1-N-oxide is not affected in the same way. This indicates that the primary mechanism of the active metabolite is not the inhibition of purine transport but rather the destruction of the endoplasmic reticulum.[3]
Figure 1: Proposed mechanism of action for this compound.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound and its active metabolite from various in vivo and in vitro studies.
Table 1: In Vivo Efficacy of this compound in Broiler Chickens (Coccidiosis Model)
| Animal Model | This compound Concentration in Feed (ppm) | Treatment Duration | Key Outcomes | Reference |
| Broiler Chickens | 50, 60, 70 | 7-8 weeks | Prevented mortality (0% vs. 3.2-9% in controls); Improved body weight and feed conversion. | [4] |
| Broiler Chickens | 40, 50, 60, 70 | 7-8 weeks | Significantly improved body weight and feed conversion compared to unmedicated birds. | [4] |
| Broiler Chickens | 40, 60, 70, 80, 90 | Not Specified | Significantly reduced histological lesions. Improved weight gain at 40, 60, 70 ppm. | [5][6] |
| Broiler Chickens | 50, 75, 100 | Not Specified | Significantly reduced histological lesions. Improved weight gain at 50 and 75 ppm. | [5][6] |
Table 2: In Vivo Efficacy of this compound in Mice (Toxoplasmosis Model)
| Animal Model | This compound Daily Oral Dose | Route of Administration | Treatment Duration | Key Outcomes | Reference |
| Mice (RH T. gondii infection) | 55 µ g/mouse | Oral | Not Specified | Some protective effect observed. | [7] |
| Mice (RH T. gondii infection) | 136 µ g/mouse | Oral | Not Specified | Regularly protected mice against fatal infection. | [7] |
| Mice (RH T. gondii infection) | 360 µ g/mouse | Oral | Not Specified | Used as a high dose for challenging a resistant mutant. | [7] |
Table 3: In Vitro Efficacy of this compound and its Metabolite
| Compound | Parasite | Assay System | IC50 | Reference |
| This compound | Eimeria tenella | Chick kidney epithelial cells | 20 ppm | [3] |
| This compound-1-N-oxide | Eimeria tenella | Chick kidney epithelial cells | 0.30 ppm | [3] |
| This compound | Toxoplasma gondii | Human fibroblasts | 2 µg/mL | [7] |
| This compound-1-N-oxide | Toxoplasma gondii | Human fibroblasts | 20 ng/mL | [7] |
| This compound | Toxoplasma gondii | Tachyzoite growth uptake | 22.4 +/- 5.0 µM | [5] |
| This compound-1-N-oxide | Toxoplasma gondii | Tachyzoite growth uptake | 0.061 +/- 0.028 µM | [5] |
Table 4: Acute Toxicity Data for this compound
| Animal Model | Route of Administration | Single Intoxication Dose (mg/kg) | Lethal Dose (mg/kg) | Reference |
| Broiler Chickens | Oral | 50 | >100 | [8] |
| Turkey Poults | Oral | 18 | 30 | [8] |
| Ducklings | Oral | 18 | 30 | [8] |
| Goslings | Oral | 6 | 18 | [8] |
| Calves | Oral | 10 | Not Determined | [8] |
| Lambs | Oral | 60 | Not Determined | [8] |
| Pigs | Oral | 30 | Not Determined | [8] |
Experimental Protocols
Protocol 1: Prophylactic Administration of this compound in Broiler Chicken Feed for Coccidiosis Control
Objective: To evaluate the efficacy of this compound in preventing coccidiosis in broiler chickens.
Materials:
-
This compound premix
-
Standard broiler chicken feed
-
Feed mixer
-
Broiler chickens (day-old)
-
Floor pens with appropriate bedding, feeders, and waterers
-
Coccidial oocysts for infection challenge (e.g., mixed Eimeria species)
Procedure:
-
Diet Preparation: Prepare medicated feed by thoroughly mixing the this compound premix into the basal diet to achieve the desired final concentrations (e.g., 50, 60, or 70 ppm). Prepare a non-medicated control diet.
-
Animal Housing and Acclimation: Randomly assign day-old chicks to experimental groups (control and this compound-treated groups) and place them in floor pens. Allow for a period of acclimation.
-
Administration: Provide the respective medicated or control feed and water ad libitum from day one throughout the study period (typically 7-8 weeks).
-
Infection Challenge (Induced Infection Model): At a specified age (e.g., 2-3 weeks), infect the birds orally with a known number of sporulated coccidial oocysts. In natural infection models, birds are raised on litter previously used by infected birds.
-
Data Collection:
-
Mortality: Record mortality daily and perform necropsies to determine the cause of death.
-
Body Weight and Feed Conversion: Measure body weight and feed intake at regular intervals to calculate weight gain and feed conversion ratios.
-
Lesion Scoring: At the end of the study, euthanize a subset of birds from each group and score intestinal lesions characteristic of coccidiosis.
-
-
Statistical Analysis: Analyze the collected data (mortality, weight gain, feed conversion, lesion scores) using appropriate statistical methods to determine the efficacy of the this compound treatment.
Protocol 2: Oral Administration of this compound in a Murine Model of Toxoplasmosis
Objective: To assess the therapeutic efficacy of this compound against an acute Toxoplasma gondii infection in mice.
Materials:
-
This compound powder
-
Vehicle for suspension (e.g., 0.5% carboxymethyl cellulose in water, or sterile water)
-
Weighing scale, vortex mixer, sonicator (if needed for solubilization)
-
Laboratory mice (e.g., Swiss Webster or other appropriate strain)
-
Toxoplasma gondii tachyzoites (virulent strain, e.g., RH)
-
Oral gavage needles (e.g., 20-gauge, 1.5-inch, bulb-tipped)
-
1 mL syringes
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., 136 µ g/mouse ) and the number of animals. Assuming an average mouse weight of 25g, a dose of 136 µ g/mouse corresponds to approximately 5.44 mg/kg.
-
Prepare a suspension of this compound in the chosen vehicle. The concentration should be calculated to allow for a standard oral gavage volume (e.g., 100-200 µL per mouse, not to exceed 10 mL/kg).[9]
-
Ensure the suspension is homogenous by vortexing before each administration.
-
-
Animal Infection: Infect mice with a lethal dose of T. gondii tachyzoites via intraperitoneal injection.
-
Drug Administration (Oral Gavage):
-
Begin treatment at a specified time post-infection (e.g., 24 hours).
-
Restrain the mouse firmly by the scruff of the neck, ensuring the head and body are aligned vertically.
-
Gently insert the gavage needle into the mouth, passing it over the tongue into the esophagus. The needle should advance easily without force.[10]
-
Slowly administer the calculated volume of the this compound suspension.
-
Withdraw the needle and return the mouse to its cage.
-
Administer the dose daily for the duration of the experiment.
-
-
Monitoring and Endpoint:
-
Monitor the mice daily for clinical signs of toxoplasmosis (e.g., weight loss, ruffled fur, lethargy) and survival.
-
The primary endpoint is typically survival time.
-
Alternatively, at a set time point, tissues (e.g., brain, liver, spleen) can be harvested to quantify parasite burden.[4]
-
-
Control Groups: Include an infected, vehicle-treated control group to confirm the lethality of the infection and a non-infected, untreated group to monitor animal health.
Figure 2: Workflow for oral gavage administration in mice.
Vehicle Selection and Solubility
This compound is sparingly soluble in water. For in vivo oral administration in rodent models, it is typically prepared as a suspension.
-
Recommended Vehicle: A 0.5% solution of carboxymethyl cellulose (CMC) in sterile water is a common and effective vehicle for creating a stable suspension for oral gavage.
-
Solvent for Stock Solutions: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO). However, for in vivo use, the final concentration of DMSO should be minimized (typically below 5-10% for normal mice) to avoid solvent toxicity.[11] It is crucial to perform a solvent-negative control experiment to ensure the vehicle has no non-specific effects.
Safety and Handling
-
As with any chemical agent, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound powder and solutions.
-
Procedures involving laboratory animals must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and performed by trained personnel.
-
Observe animals closely for any signs of toxicity, such as changes in behavior, appetite, or weight loss, especially when using higher doses.
Conclusion
This compound and its active metabolite, this compound-1-N-oxide, have demonstrated significant efficacy against various protozoan parasites in both poultry and murine models. The provided protocols offer a starting point for researchers investigating the therapeutic potential of this compound. Careful consideration of the animal model, dosage, administration route, and vehicle is essential for obtaining reliable and reproducible results.
References
- 1. Gavage [ko.cwru.edu]
- 2. aujv.journals.ekb.eg [aujv.journals.ekb.eg]
- 3. A comparative study of the biological activities of this compound and this compound-1-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent in vivo activity of this compound, a purine analogue, against murine toxoplasmosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of the anti-toxoplasma activity of this compound and the application of proteomics to the analysis of drug-resistance - Enlighten Theses [theses.gla.ac.uk]
- 6. Enhanced Solubility and Stability of Aripiprazole in Binary and Ternary Inclusion Complexes Using Hydroxy Propyl Beta Cyclodextrin (HPβCD) and L-Arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toxoplasma gondii: in vivo and in vitro studies of a mutant resistant to this compound-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. ouv.vt.edu [ouv.vt.edu]
- 11. Chemotherapeutic effect of this compound in experimental cryptosporidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Arprinocid and its Analogues for Anticoccidial Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Arprinocid, a potent coccidiostat, and its analogues. The information compiled herein is intended to guide researchers in the development of novel anticoccidial agents by providing synthetic methodologies, structure-activity relationship (SAR) insights, and protocols for biological evaluation.
Introduction to this compound
This compound, chemically known as 9-[(2-chloro-6-fluorophenyl)methyl]-9H-purin-6-amine, is an effective agent against coccidiosis, a parasitic disease of the intestinal tract of animals caused by coccidian protozoa of the genus Eimeria. This compound itself is a prodrug that undergoes metabolic activation in the liver to its active form, this compound-1-N-oxide. This metabolite is believed to exert its anticoccidial effect through interaction with the parasite's cytochrome P-450 enzymes, leading to the disruption of the endoplasmic reticulum. The development of analogues aims to improve efficacy, broaden the spectrum of activity, and overcome potential resistance mechanisms.
Synthesis of this compound
The synthesis of this compound is well-established and has been detailed in patent literature. The following protocol is a general representation of the synthetic route.
Experimental Protocol: Synthesis of this compound
Reaction Scheme:
Materials:
-
Adenine
-
2-Chloro-6-fluorobenzyl chloride
-
Sodium hydride (NaH)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Reaction Mixture: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, suspend adenine (1 equivalent) in anhydrous DMF.
-
Deprotonation: Cool the suspension to 0°C in an ice bath. Add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise over 30 minutes, ensuring the temperature does not exceed 5°C.
-
Alkylation: After stirring for 1 hour at 0°C, add a solution of 2-chloro-6-fluorobenzyl chloride (1.05 equivalents) in anhydrous DMF dropwise over 30 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane.
-
Work-up: Upon completion, cautiously quench the reaction by the slow addition of water. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a white solid.
-
Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Quantitative Data for this compound Synthesis:
| Parameter | Value |
| Starting Materials | Adenine, 2-Chloro-6-fluorobenzyl chloride |
| Key Reagents | Sodium Hydride, DMF |
| Reaction Time | 12-18 hours |
| Typical Yield | 60-75% |
| Purity (by HPLC) | >98% |
Synthesis of this compound Analogues
The synthesis of this compound analogues can be approached by modifying either the purine core or the substituted benzyl moiety. The following sections outline general strategies and protocols for these modifications.
Analogues with Modified Benzyl Moiety
Modifications to the 2-chloro-6-fluorobenzyl group can provide insights into the steric and electronic requirements for biological activity.
3.1.1. Experimental Protocol: Synthesis of 9-((Substituted-phenyl)methyl)-9H-purin-6-amine Analogues
This protocol is analogous to the synthesis of this compound, with the substitution of 2-chloro-6-fluorobenzyl chloride with other appropriately substituted benzyl halides.
Materials:
-
Adenine
-
Various substituted benzyl chlorides/bromides (e.g., 2,6-dichlorobenzyl chloride, 2-fluoro-6-methylbenzyl bromide, etc.)
-
Sodium hydride (NaH)
-
Dimethylformamide (DMF), anhydrous
-
Standard work-up and purification reagents
Procedure:
Follow the procedure outlined in Section 2.1, substituting 2-chloro-6-fluorobenzyl chloride with the desired substituted benzyl halide. The reaction conditions may require optimization (e.g., reaction time, temperature) depending on the reactivity of the specific benzyl halide used.
Table of Hypothetical this compound Analogues with Modified Benzyl Group and Expected Activity:
| Analogue | Substitution on Benzyl Ring | Predicted Anticoccidial Activity (Relative to this compound) | Rationale for Modification |
| A-1 | 2,6-dichloro | Potentially similar or slightly reduced | Investigating the effect of replacing fluorine with a larger halogen. |
| A-2 | 2-fluoro-6-methyl | Potentially reduced | Exploring the impact of replacing an electron-withdrawing group (Cl) with an electron-donating group (CH3). |
| A-3 | 2,4,6-trichloro | Potentially increased | Assessing the effect of increased steric bulk and electron-withdrawing character. |
| A-4 | 3-chloro-5-fluoro | Potentially reduced | Examining the importance of ortho-substitution for activity. |
Analogues with Modified Purine Core
Modifications to the purine ring, such as substitutions at the C2, C6, or C8 positions, can influence the molecule's interaction with its biological target.
3.2.1. Experimental Protocol: Synthesis of C6-Substituted this compound Analogues
This protocol starts from a common intermediate, 6-chloro-9-((2-chloro-6-fluorophenyl)methyl)-9H-purine, which can then be reacted with various nucleophiles.
Step 1: Synthesis of 6-chloro-9-((2-chloro-6-fluorophenyl)methyl)-9H-purine
-
Follow the procedure in Section 2.1, using 6-chloropurine instead of adenine.
Step 2: Nucleophilic Substitution at C6
-
Dissolve the 6-chloro-9-benzylpurine intermediate (1 equivalent) in a suitable solvent (e.g., ethanol, isopropanol).
-
Add the desired nucleophile (e.g., an amine, thiol, or alcohol) in excess (2-3 equivalents) and a base (e.g., triethylamine, diisopropylethylamine) if necessary.
-
Heat the reaction mixture at reflux and monitor by TLC.
-
Upon completion, cool the reaction, remove the solvent under reduced pressure, and purify the residue by column chromatography.
Table of Hypothetical this compound Analogues with Modified Purine Core and Expected Activity:
| Analogue | Modification on Purine Core | Predicted Anticoccidial Activity (Relative to this compound) | Rationale for Modification |
| B-1 | 2-amino-6-amino | Potentially altered | Introducing an additional hydrogen bond donor at the C2 position. |
| B-2 | 6-methylamino | Potentially similar | Evaluating the effect of a small alkyl group on the C6-amino moiety. |
| B-3 | 6-mercapto | Potentially reduced | Replacing the amino group with a thiol to probe the importance of hydrogen bonding. |
| B-4 | 8-bromo-6-amino | Potentially altered | Introducing a bulky substituent at the C8 position to explore steric effects. |
Signaling Pathway and Experimental Workflows
Proposed Mechanism of Action of this compound
This compound is bioactivated in the host liver to this compound-1-N-oxide. This active metabolite is thought to inhibit the cytochrome P-450 enzyme system within the Eimeria parasite, leading to the disruption of the endoplasmic reticulum and ultimately, cell death.
Caption: Proposed metabolic activation and mechanism of action of this compound.
Experimental Workflow for Synthesis and Screening
The overall workflow for the synthesis of this compound and its analogues, followed by their biological evaluation, is a cyclical process of design, synthesis, testing, and analysis.
Troubleshooting & Optimization
Technical Support Center: Overcoming Arprinocid Resistance in Field Isolates of Eimeria
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Arprinocid and its resistant field isolates of Eimeria.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an anticoccidial agent used in veterinary medicine to control coccidiosis in poultry, a disease caused by protozoan parasites of the genus Eimeria. This compound itself is a prodrug that is metabolized in the liver of the host animal to its active form, this compound-1-N-oxide. This active metabolite is believed to exert its anticoccidial effect through a dual mechanism:
-
Inhibition of Purine Transport: this compound can interfere with the transport of purines, which are essential for DNA and RNA synthesis in the parasite.
-
Interaction with Cytochrome P-450: The primary mechanism of the active metabolite, this compound-1-N-oxide, involves binding to the cytochrome P-450 enzyme system within the parasite. This interaction is thought to disrupt the parasite's endoplasmic reticulum, leading to cell death.
Q2: We are observing a decrease in the efficacy of this compound in our in vivo poultry trials. What could be the reason?
A decline in the effectiveness of this compound is often indicative of the development of resistance in the Eimeria field isolates. Resistance to this compound has been documented and can emerge after successive exposures to the drug. It is crucial to confirm the presence of resistance through sensitivity testing.
Q3: How can we confirm this compound resistance in our Eimeria isolates?
Anticoccidial Sensitivity Tests (ASTs) are the standard method for determining the resistance profile of Eimeria isolates. These tests are typically conducted as in vivo battery cage trials. The core principle is to compare the performance of infected chickens treated with a standard dose of this compound to infected-untreated and uninfected-unmedicated control groups. Key parameters to measure include:
-
Lesion Scores: A reduction in the severity of intestinal lesions in the treated group compared to the infected-untreated group indicates drug efficacy. A reduction of less than 50% is often considered indicative of resistance.
-
Oocyst Shedding: A significant reduction in the number of oocysts shed in the feces of treated birds is a primary indicator of drug sensitivity.
-
Weight Gain and Feed Conversion Ratio (FCR): Improved weight gain and FCR in the treated group compared to the infected-untreated group are also important measures of efficacy.
Q4: Our isolates are confirmed to be resistant to this compound. What are our options?
Several strategies can be employed to manage and overcome this compound resistance:
-
Drug Rotation: Implementing a rotation program with other anticoccidial drugs that have a different mode of action is a common and effective strategy. This reduces the selection pressure for this compound resistance.
-
Combination Therapy: Using this compound in combination with another anticoccidial agent may provide a synergistic effect and be effective against resistant strains.
-
Alternative Anticoccidials: Switching to a different class of anticoccidial drugs is a direct approach.
-
Natural Alternatives: Several natural compounds and plant extracts have shown promise in controlling coccidiosis and may be effective against drug-resistant strains.
-
Vaccination: The use of live attenuated vaccines can help to replace resistant field strains with drug-sensitive vaccine strains.
Q5: Are there any known synergistic combinations with this compound?
While specific synergistic combinations involving this compound are not extensively documented in the readily available literature, the principle of combination therapy is to use drugs with different mechanisms of action. This can broaden the spectrum of activity and potentially overcome resistance. Experimental validation of any potential combination is essential.
Troubleshooting Guides
Problem: Inconsistent results in Anticoccidial Sensitivity Tests (ASTs).
| Possible Cause | Troubleshooting Step |
| Variable infective dose of oocysts. | Ensure a standardized and consistent number of sporulated oocysts are used for infection in all experimental groups. |
| Improper drug administration in feed. | Verify the concentration and homogenous mixing of this compound in the feed. Analyze feed samples to confirm drug concentration. |
| Secondary bacterial infections. | Monitor birds for signs of other illnesses that could confound the results. Necropsy should be performed to rule out other pathogens. |
| Genetic variability in the Eimeria isolate. | Use a well-characterized and purified Eimeria isolate for consistent results. |
| Inadequate number of replicates. | Increase the number of replicate cages per treatment group to improve statistical power. |
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound efficacy and resistance.
Table 1: Efficacy of this compound Against Sensitive Eimeria Strains
| Eimeria Species | This compound Concentration (ppm) | Reduction in Oocyst Production (%) | Improvement in Weight Gain (%) | Reference |
| E. tenella | 50 | >95 | Significant | |
| E. maxima | 70 | >95 | Significant | |
| E. acervulina | 60 | 100 (strain dependent) | Significant | |
| E. mivati | 60 | >95 | Significant | |
| E. brunetti | 60 | >95 | Significant | |
| E. necatrix | 60 | >95 | Significant |
Table 2: Comparison of this compound Efficacy Against Sensitive vs. Resistant Eimeria tenella Isolates (Hypothetical Data Based on Published Trends)
| Parameter | Uninfected Control | Infected Control (Sensitive Strain) | Infected + this compound (60 ppm) (Sensitive Strain) | Infected Control (Resistant Strain) | Infected + this compound (60 ppm) (Resistant Strain) |
| Average Weight Gain (g) | 250 | 150 | 230 | 160 | 170 |
| Lesion Score (0-4) | 0 | 3.5 | 0.5 | 3.2 | 2.8 |
| Oocysts per Gram of Feces (x10^4) | 0 | 50 | 2 | 45 | 35 |
Experimental Protocols
Protocol 1: In Vivo Anticoccidial Sensitivity Testing (AST) - Battery Cage Trial
Objective: To determine the sensitivity of an Eimeria field isolate to this compound.
Materials:
-
Day-old broiler chicks, coccidia-free.
-
Starter feed without any anticoccidial additives.
-
This compound (technical grade).
-
Sporulated oocysts of the Eimeria field isolate.
-
Battery cages with wire floors.
-
McMaster counting chambers.
Procedure:
-
Acclimatization: House the chicks in the battery cages for at least 7 days and provide them with unmedicated starter feed and water ad libitum.
-
Group Allocation: Randomly allocate chicks to the following treatment groups (minimum of 3 replicate cages per group, with 10 birds per cage):
-
Group A: Uninfected, Unmedicated Control (UUC)
-
Group B: Infected, Unmedicated Control (IUC)
-
Group C: Infected, Medicated with this compound (e.g., 60 ppm)
-
-
Medicated Feed Preparation: Prepare the medicated feed by thoroughly mixing the required amount of this compound into the basal starter feed.
-
Infection: At approximately 14 days of age, orally inoculate each bird in Groups B and C with a predetermined dose of sporulated Eimeria oocysts. Group A remains uninfected.
-
Data Collection (Days 5-9 post-infection):
-
Mortality: Record daily mortality.
-
Weight Gain: Weigh the birds at the beginning and end of the experimental period to calculate average weight gain.
-
Feed Conversion Ratio (FCR): Measure feed intake and calculate FCR.
-
Lesion Scoring: On day 6 or 7 post-infection, euthanize a subset of birds from each group and score the intestinal lesions according to a standardized method (e.g., Johnson and Reid, 1970).
-
Oocyst Counts: Collect fecal samples from each replicate cage for several consecutive days (e.g., days 5-9 post-infection) and determine the oocysts per gram (OPG) of feces using the McMaster technique.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA). Calculate the percent reduction in lesion scores and oocyst counts for the medicated group compared to the infected, unmedicated control.
Interpretation: A significant reduction in lesion scores and oocyst shedding, along with improved weight gain and FCR in the medicated group, indicates sensitivity to this compound. A lack of significant improvement suggests resistance.
Visualizations
Caption: Proposed mechanism of action of this compound.
Improving the solubility of Arprinocid for in vitro assays
This technical support guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for dissolving Arprinocid for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical and physical properties of this compound?
This compound is a purine analog primarily used as an anticoccidial agent and inhibitor of hypoxanthine-guanine transport.[1][2] Its key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 55779-18-5 | [1][3][4][5] |
| Molecular Formula | C₁₂H₉ClFN₅ | [1][3][4] |
| Molecular Weight | 277.69 g/mol | [1][3][4] |
| Appearance | White to off-white powder | [3][4] |
| Melting Point | 242 - 247 °C | [4] |
Q2: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions for in vitro use.[2][3] Due to its low aqueous solubility, starting with a high-concentration stock in 100% DMSO is standard practice before further dilution into aqueous assay media.
Q3: What is the reported solubility of this compound in DMSO?
Published solubility data for this compound in DMSO varies. It is crucial to use fresh, anhydrous (hygroscopic) DMSO for best results, as absorbed water can significantly reduce solubility.[3]
| Solvent | Reported Solubility | Concentration (Molar) | Notes | Source(s) |
| DMSO | 16.67 mg/mL | ~60.03 mM | Requires sonication. | [3] |
| DMSO | 4.8 mg/mL | ~17.29 mM | Sonication is recommended. | [2] |
Q4: My this compound powder is not fully dissolving in DMSO. What troubleshooting steps can I take?
If you encounter difficulty dissolving this compound, follow the workflow below. The primary reasons for poor solubility are often related to solvent quality or insufficient energy to break the crystal lattice of the powder.
Q5: I see precipitation when I dilute my this compound DMSO stock into aqueous cell culture media. How can I prevent this?
This is a common issue known as "precipitation upon dilution," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous system where it is poorly soluble.
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay.
-
Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your media is sufficient to maintain solubility, but be mindful of its potential toxicity to cells. Most cell lines can tolerate DMSO up to 0.5%, but it is best to keep it below 0.1% if possible.
-
Use of Surfactants (for biochemical assays): For cell-free assays, adding a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01-0.05%) to the assay buffer can help maintain compound solubility.[6] This is generally not suitable for cell-based assays as detergents can be cytotoxic.[6]
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions into the aqueous buffer. This can sometimes prevent immediate precipitation.
Q6: How should I store this compound powder and its stock solutions?
-
Powder: Store the solid powder at 4°C, protected from light.[3]
-
Stock Solutions (in DMSO): Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for up to 1 month or at -80°C for up to 6 months, protected from light.[3]
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 277.69 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Ultrasonic water bath
Procedure:
-
Calculation: To prepare a 10 mM solution, you will need 2.777 mg of this compound per 1 mL of DMSO.
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
Mass (mg) = 0.010 mol/L x 0.001 L x 277.69 g/mol x 1000 = 2.777 mg
-
-
Weighing: Carefully weigh out the required amount of this compound powder. For example, weigh 2.777 mg of this compound and add it to a sterile vial.
-
Solvent Addition: Add the corresponding volume of anhydrous DMSO. For 2.777 mg of powder, add 1.0 mL of DMSO.
-
Dissolution:
-
Sterilization (Optional): If required for your cell culture application, filter the stock solution through a 0.22 µm DMSO-compatible syringe filter (e.g., PTFE).
-
Storage: Aliquot the 10 mM stock solution into single-use, light-protected vials. Store at -20°C or -80°C as described in the FAQ section.[3]
References
Technical Support Center: Optimizing Arprinocid Dosage for Non-Avian Species
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for optimizing the dosage of Arprinocid in non-avian species. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a coccidiostat that acts as a prodrug. It is metabolized in the liver to its active form, this compound-1-N-oxide. This active metabolite is believed to exert its anticoccidial effect by binding to cytochrome P-450 in the endoplasmic reticulum of the parasite, leading to its destruction and ultimately, cell death.[1]
Q2: Is this compound effective against coccidiosis in non-avian species?
A2: While this compound is primarily documented for its use in avian species, particularly broiler chickens, its efficacy in non-avian species is not well-established in the available scientific literature. Further research is required to determine effective therapeutic dosages for species such as rabbits, lambs, and calves.
Q3: What are the known toxicity levels of this compound in non-avian species?
A3: Studies have investigated the species-specific toxicity of this compound. A single oral application has been shown to cause intoxication at varying levels depending on the species. The following table summarizes the available data on intoxication doses.
Quantitative Data Summary
| Species | Intoxication Dose (Single Oral Application) | Lethal Dose (LD50) | Notes |
| Calves | Up to 10 mg/kg[1] | Not specified | |
| Lambs | Up to 60 mg/kg[1] | Not specified | |
| Pigs | Up to 30 mg/kg[1] | Not specified | In a 30-day feeding study, concentrations of 120 ppm and 180 ppm in feed inhibited hemo- and erythropoiesis. No degenerative changes were observed in major organs at 180 ppm.[1] |
| Chickens (for comparison) | 50 mg/kg (broilers)[1] | Over 100 mg/kg[1] | 60 ppm in feed for 30 days showed no side effects. 120 and 180 ppm led to growth retardation and inhibition of hemopoiesis.[1] |
| Turkeys | Up to 18 mg/kg[1] | 30 mg/kg[1] | |
| Ducks | Up to 18 mg/kg[1] | 30 mg/kg[1] | |
| Goslings | Up to 6 mg/kg[1] | 18 mg/kg[1] |
Q4: Are there any established experimental protocols for using this compound in non-avian species?
Q5: What is the pharmacokinetic profile of this compound in non-avian species?
A5: There is a significant lack of published pharmacokinetic data for this compound in non-avian species. Factors such as absorption, distribution, metabolism, and excretion will likely vary between species and differ from what is observed in avian species. It is crucial to conduct pharmacokinetic studies in the target non-avian species to establish appropriate dosing regimens.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Signs of toxicity (e.g., lethargy, anorexia, neurological signs) observed during the experiment. | The administered dose is too high for the specific species. | Immediately cease administration of this compound. Provide supportive care to the affected animals. Review the available toxicity data and consider a dose reduction for future experiments. Conduct a thorough literature search for any new toxicity information. |
| Lack of efficacy against coccidiosis at the tested dosage. | The dose is too low. The active metabolite, this compound-1-N-oxide, is not reaching therapeutic concentrations. The specific Eimeria species may be resistant. | Gradually increase the dose in small increments, carefully monitoring for any signs of toxicity. Measure plasma concentrations of this compound-1-N-oxide if possible to correlate with efficacy. Confirm the Eimeria species and investigate potential resistance mechanisms. |
| Inconsistent results between individual animals. | Variability in drug metabolism between individuals. Differences in feed and water intake affecting drug consumption. | Ensure a homogenous mixture of this compound in the feed or water. Monitor individual feed and water consumption. Consider using a larger sample size to account for individual variability. |
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Proposed mechanism of action of this compound.
Experimental Workflow for Dosage Optimization
Caption: A logical workflow for optimizing this compound dosage in non-avian species.
References
Arprinocid Cross-Resistance with other Anticoccidials: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth information, troubleshooting guides, and frequently asked questions (FAQs) regarding arprinocid and its cross-resistance with other anticoccidial agents. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a purine analogue anticoccidial agent. Its primary mechanism of action is the inhibition of purine salvage pathways within the Eimeria parasite. Specifically, it is metabolized to this compound-1-N-oxide, which then inhibits the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). This enzyme is crucial for the parasite's ability to salvage purines from the host cell for DNA and RNA synthesis. Disruption of this pathway ultimately leads to the parasite's death. Additionally, this compound-1-N-oxide has been observed to cause dilation of the endoplasmic reticulum in Eimeria tenella merozoites, leading to vacuole formation and cell death[1].
Q2: Is there evidence of cross-resistance between this compound and other classes of anticoccidials?
A2: Cross-resistance is most common between anticoccidial drugs that share a similar mode of action[2]. Due to this compound's unique mechanism of targeting purine synthesis, there is a general lack of cross-resistance with other major classes of anticoccidials that have different targets. For instance, resistance to this compound and the quinolone anticoccidial decoquinate has been shown to develop independently in Eimeria tenella[3]. This is because decoquinate targets the parasite's mitochondrial respiration, a distinct pathway from purine metabolism[4][5].
Q3: A strain of Eimeria in my experiment has developed resistance to this compound. Will it also be resistant to quinolones like decoquinate?
A3: Based on current research, it is unlikely that an this compound-resistant strain of Eimeria will exhibit cross-resistance to quinolone anticoccidials like decoquinate. Studies have demonstrated that resistance to these two drugs can be developed independently, which is attributed to their different mechanisms of action[3]. This compound targets purine salvage, while decoquinate inhibits the parasite's mitochondrial electron transport chain[4][5][6]. Therefore, a mutation conferring resistance to this compound would not be expected to affect the target of decoquinate.
Q4: What about cross-resistance between this compound and other chemical anticoccidials like amprolium, nicarbazin, or toltrazuril?
A4: While direct, extensive cross-resistance studies for every combination are not always available, the principle of differing mechanisms of action suggests a low probability of cross-resistance.
-
Amprolium: Acts as a thiamine antagonist, blocking thiamine uptake by the parasite[7][8][9]. This is a completely different pathway than the purine salvage pathway targeted by this compound.
-
Nicarbazin: The exact mechanism is not fully elucidated but is thought to interfere with the parasite's energy metabolism and the formation of the oocyst wall[10][11][12]. This is distinct from this compound's mode of action.
-
Toltrazuril: This drug disrupts the division of the protozoal nucleus and damages the cell membrane of the parasite, affecting all intracellular stages[1][13][14]. This mechanism is also different from that of this compound.
The lack of a shared molecular target makes cross-resistance between this compound and these compounds improbable.
Troubleshooting Guides
Problem: My this compound-resistant Eimeria line appears to show some reduced susceptibility to another anticoccidial in my in vitro assay. What could be the reason?
Troubleshooting Steps:
-
Confirm the Resistance Profile: Re-run the sensitivity assays for both this compound and the other anticoccidial to confirm the initial findings. Ensure proper drug concentrations and controls are used.
-
Consider Multi-Drug Resistance: While cross-resistance may not be the cause, it is possible for a parasite population to develop resistance to multiple drugs independently, especially if it has been exposed to various anticoccidials in the past. This is known as multi-drug resistance.
-
Review Experimental Protocol: Carefully review your in vitro assay protocol for any potential sources of error. Factors such as cell culture conditions, sporozoite viability, and drug preparation can influence the results.
-
Investigate Non-Specific Resistance Mechanisms: While less common for these specific drugs, some general resistance mechanisms in parasites, such as increased drug efflux pump activity, could potentially confer low-level resistance to multiple, unrelated compounds.
Data Presentation
Table 1: Comparison of the Mode of Action of this compound and Other Selected Anticoccidials
| Anticoccidial | Drug Class | Primary Mechanism of Action | Target Pathway/Molecule |
| This compound | Purine analogue | Inhibition of purine salvage | Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) |
| Decoquinate | Quinolone | Inhibition of mitochondrial respiration | Cytochrome b in the electron transport chain |
| Amprolium | Thiamine analogue | Competitive inhibition of thiamine uptake | Thiamine transporters |
| Nicarbazin | Carbanilide/Pyrimidine | Interference with energy metabolism and oocyst wall formation | Not fully elucidated |
| Toltrazuril | Triazinetrione | Disruption of nuclear division and cell membrane damage | Not fully elucidated |
Experimental Protocols
Protocol for In Vivo Anticoccidial Cross-Resistance Study
This protocol outlines a general in vivo approach to assess cross-resistance between this compound and another anticoccidial in broiler chickens.
1. Parasite Strains:
- A known anticoccidial-sensitive strain of Eimeria (e.g., Eimeria tenella).
- An this compound-resistant line of the same Eimeria strain (can be developed in the lab by repeated passage in the presence of increasing concentrations of this compound).
2. Experimental Animals:
- Day-old broiler chickens, raised coccidia-free.
3. Diet Preparation:
- Basal feed (unmedicated).
- Feed containing the recommended concentration of this compound.
- Feed containing the recommended concentration of the second anticoccidial (e.g., decoquinate).
4. Experimental Design:
- Randomly allocate chicks into experimental groups (n=10-15 birds per group, with replicates).
- Group 1 (Negative Control): Uninfected, unmedicated.
- Group 2 (Positive Control): Infected with the sensitive strain, unmedicated.
- Group 3: Infected with the sensitive strain, medicated with this compound.
- Group 4: Infected with the sensitive strain, medicated with the second anticoccidial.
- Group 5: Infected with the this compound-resistant strain, unmedicated.
- Group 6: Infected with the this compound-resistant strain, medicated with this compound.
- Group 7: Infected with the this compound-resistant strain, medicated with the second anticoccidial.
5. Infection:
- At approximately 14 days of age, orally inoculate each bird in the infected groups with a standardized dose of sporulated oocysts of the appropriate Eimeria strain.
6. Data Collection (typically 5-7 days post-infection):
- Performance Parameters: Body weight gain, feed conversion ratio.
- Pathological Assessment: Lesion scoring of the affected intestinal region.
- Parasitological Assessment: Oocyst counts per gram of feces/litter.
7. Interpretation of Results:
- If the this compound-resistant strain shows susceptibility to the second anticoccidial (i.e., improved performance, lower lesion scores, and reduced oocyst shedding in Group 7 compared to Group 5), it indicates a lack of cross-resistance.
- If the this compound-resistant strain also shows resistance to the second anticoccidial (i.e., no significant improvement in Group 7 compared to Group 5), it would suggest cross-resistance.
Mandatory Visualizations
Caption: Mechanism of action of this compound in Eimeria.
Caption: Workflow for an in vivo cross-resistance study.
Caption: Logical basis for the lack of cross-resistance.
References
- 1. Toltrazuril - Wikipedia [en.wikipedia.org]
- 2. Anticoccidial drug resistance in fowl coccidia: the state of play revisited | World's Poultry Science Journal | Cambridge Core [cambridge.org]
- 3. Eimeria tenella: development of resistance to this compound and decoquinate in the chicken - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of decoquinate and clopidol on electron transport in mitochondria of Eimeria tenella (Apicomplexa: Coccidia) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Studies of the mitochondria from Eimeria tenella and inhibition of the electron transport by quinolone coccidiostats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amprolium | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]
- 8. cvear.com [cvear.com]
- 9. Amprolium - Wikipedia [en.wikipedia.org]
- 10. Nicarbazin | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]
- 11. Nicarbazin - Wikipedia [en.wikipedia.org]
- 12. Focused review: The role of drug combinations for the control of coccidiosis in commercially reared chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Transcriptional Response of Eimeria tenella to Toltrazuril Reveals That Oxidative Stress and Autophagy Contribute to Its Anticoccidial Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Arprinocid Degradation: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways and byproducts of Arprinocid.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic degradation pathway of this compound?
A1: The primary metabolic pathway of this compound involves N-oxidation. In vivo, particularly in avian species, this compound is metabolized by cytochrome P-450 enzymes in the liver to form this compound-1-N-oxide.[1][2] This metabolite is considered the more active anticoccidial agent.[2]
Q2: What are the expected byproducts of this compound degradation under forced conditions?
A2: While specific forced degradation studies on this compound are not extensively published, based on its chemical structure (a 9-substituted purine), the following degradation pathways and byproducts can be anticipated under various stress conditions:
-
Hydrolysis (Acidic/Basic): The amide-like bond in the purine ring could be susceptible to hydrolysis, potentially leading to the opening of the imidazole ring. Additionally, cleavage of the bond between the benzyl group and the purine ring might occur under harsh conditions.
-
Oxidation: Besides the formation of this compound-1-N-oxide, further oxidation of the purine ring can lead to the formation of hypoxanthine, xanthine, and ultimately uric acid analogues. The benzyl group may also be susceptible to oxidation.
-
Photolysis: Exposure to UV light can induce photolytic degradation, potentially leading to cleavage of the molecule and formation of various radical species and subsequent byproducts.
Q3: Are there any known analytical methods for quantifying this compound and its degradation products?
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of this compound and its degradation products.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor peak shape or splitting for this compound in HPLC | 1. Inappropriate mobile phase pH. 2. Column degradation. 3. Strong sample solvent effect. | 1. Adjust the mobile phase pH. Since this compound has basic properties, a slightly acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape. 2. Use a new column or flush the existing column with a strong solvent. 3. Dissolve the sample in the mobile phase or a weaker solvent than the mobile phase. |
| Inconsistent retention times | 1. Fluctuation in column temperature. 2. Inconsistent mobile phase composition. 3. Air bubbles in the system. | 1. Use a column oven to maintain a constant temperature. 2. Prepare fresh mobile phase and ensure proper mixing if using a gradient. 3. Degas the mobile phase and purge the pump. |
| Low sensitivity or no detection of degradation byproducts | 1. Inappropriate detector settings. 2. Low concentration of byproducts. 3. Byproducts do not ionize well under the chosen MS conditions. | 1. Optimize detector wavelength (for UV) or MS parameters (e.g., cone voltage, collision energy). 2. Concentrate the sample or inject a larger volume. 3. Try different ionization modes (e.g., ESI positive and negative) and optimize MS source parameters. |
| Matrix effects in sample analysis (e.g., from animal feed) | Co-eluting compounds from the sample matrix interfering with ionization. | 1. Improve sample preparation with a more selective extraction method (e.g., solid-phase extraction). 2. Use a matrix-matched calibration curve. 3. Use an internal standard that is structurally similar to this compound. |
Experimental Protocols
Proposed Stability-Indicating HPLC-MS Method for this compound
This protocol is a general guideline and should be optimized for your specific instrumentation and experimental needs.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and coupled to a Mass Spectrometer (MS) with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10-90% B
-
20-25 min: 90% B
-
25-26 min: 90-10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 260 nm.
3. Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Scan Range: m/z 100-500.
-
For MS/MS: Use product ion scan mode with collision energy optimized for this compound (m/z 278.1) and its expected degradation products.
4. Forced Degradation Study Protocol:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60 °C for 24 hours.
-
Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.
-
Photolytic Degradation: Expose this compound solution to UV light (254 nm) for 24 hours.
-
Thermal Degradation: Heat solid this compound at 105 °C for 24 hours.
-
Sample Analysis: Before injection, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase.
Visualizations
References
Enhancing the bioavailability of Arprinocid in experimental models
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for enhancing the oral bioavailability of Arprinocid in experimental models. Given that this compound is a poorly water-soluble compound, this center focuses on established formulation strategies to improve its dissolution and absorption.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My in vivo study with pure this compound resulted in very low and variable plasma concentrations. Why is this happening and what should I do?
A: This is a common issue for Biopharmaceutics Classification System (BCS) Class II or IV compounds like this compound, which are characterized by low aqueous solubility.[1][2] Poor solubility limits the dissolution rate in the gastrointestinal tract, which is often the rate-limiting step for absorption. This leads to low bioavailability and high variability between subjects.
Troubleshooting Steps:
-
Confirm Solubility: First, determine the aqueous solubility of your this compound batch at different pH levels (e.g., 1.2, 4.5, 6.8) to simulate the GI tract.
-
Particle Size Reduction: Consider micronization as an initial step to increase the surface area available for dissolution.[3][4]
-
Formulation Enhancement: If micronization is insufficient, you must explore more advanced formulation strategies like solid dispersions or lipid-based formulations.[5][6]
Q2: What is a solid dispersion and how can it improve this compound's bioavailability?
A: A solid dispersion (SD) is a system where a poorly soluble drug (this compound) is dispersed within a hydrophilic carrier matrix.[6][7] The drug can exist in an amorphous state, which has higher energy and thus greater solubility and faster dissolution compared to its stable crystalline form.[8]
Key Advantages:
-
Enhanced Solubility & Dissolution: By preventing crystallization and improving wettability, SDs can create a state of supersaturation in the GI tract, boosting the concentration gradient for absorption.[7]
-
Improved Bioavailability: Increased dissolution generally leads to higher and more consistent plasma concentrations.[9]
-
Formulation Versatility: SDs can be prepared as powders or granules and filled into capsules or compressed into tablets.[6]
Q3: How do I choose the right carrier for an this compound solid dispersion?
A: Carrier selection is critical. The ideal carrier should be water-soluble, non-toxic, and able to form a stable amorphous dispersion with this compound.
Common Carrier Choices:
-
Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), Soluplus®, and polyethylene glycols (PEGs) are widely used.[6][9]
-
Sugars: Mannitol has been shown to enhance the dissolution of certain drugs.[7]
Selection Strategy:
-
Screening: Prepare small-scale batches of this compound SDs with different carriers using a method like solvent evaporation.
-
Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD) to confirm that the drug is in an amorphous state.
-
Dissolution Testing: Perform in vitro dissolution tests to compare the release profiles of the different formulations.
Q4: My this compound solid dispersion shows rapid dissolution in vitro, but the in vivo bioavailability is still not optimal. What could be the problem?
A: This "spring and parachute" effect can occur if the supersaturated state created by the amorphous form is not maintained. The drug may precipitate or re-crystallize in the gut before it can be absorbed.
Troubleshooting Steps:
-
Add a Precipitation Inhibitor: Incorporate a second polymer (e.g., HPMC-AS) into your formulation. These polymers are designed to maintain the drug in a supersaturated state for a longer duration in vivo.
-
Consider Ternary Solid Dispersions: Adding a surfactant (e.g., TPGS, Poloxamer) to the drug-carrier matrix can further enhance solubility and stability.[7][10]
-
Evaluate GI Tract Conditions: Factors like gut pH, transit time, and food effects can influence in vivo performance. Ensure your in vitro dissolution method contains relevant biorelevant media (e.g., FaSSIF, FeSSIF) to better predict in vivo outcomes.
Quantitative Data on Bioavailability Enhancement
Since specific public data on enhanced this compound formulations is scarce, the following table presents hypothetical yet realistic pharmacokinetic parameters that a researcher might aim for when developing a new formulation in an animal model (e.g., rat).
Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations Following Oral Administration in Rats (10 mg/kg dose)
| Formulation Group | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| Pure this compound (Micronized) | 150 ± 45 | 4.0 ± 1.5 | 1200 ± 350 | 100% (Reference) |
| This compound Solid Dispersion (PVP K30, 1:5 ratio) | 480 ± 90 | 2.0 ± 0.5 | 4500 ± 700 | 375% |
| This compound Solid Dispersion + Surfactant (PVP/TPGS, 1:5:0.5 ratio) | 750 ± 110 | 1.5 ± 0.5 | 7800 ± 950 | 650% |
Data are presented as Mean ± SD. AUC: Area Under the Curve; Cmax: Maximum Plasma Concentration; Tmax: Time to reach Cmax.
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
-
Dissolution: Accurately weigh this compound and the selected polymer carrier (e.g., PVP K30) in a predetermined ratio (e.g., 1:5 w/w). Dissolve both components in a suitable common solvent (e.g., methanol or a dichloromethane/methanol mixture) in a round-bottom flask.[2]
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin, dry film is formed on the flask wall.[7]
-
Final Drying: Place the flask in a vacuum oven overnight at 40°C to remove any residual solvent.
-
Milling and Sieving: Scrape the solid material from the flask. Gently grind the resulting product using a mortar and pestle and pass it through a fine-mesh sieve (e.g., 100 mesh) to obtain a uniform powder.
-
Storage: Store the solid dispersion powder in a desiccator at room temperature to protect it from moisture.
Protocol 2: In Vivo Pharmacokinetic Study in a Rat Model
-
Animal Acclimatization: Acclimatize male Sprague Dawley rats (200-250g) for at least one week with free access to standard food and water.
-
Fasting: Fast the animals overnight (approx. 12 hours) before dosing but allow free access to water.
-
Dosing: Divide animals into groups (e.g., n=6 per group) for each formulation. Administer the formulations (e.g., pure drug, solid dispersion) suspended in a vehicle like 0.5% carboxymethyl cellulose (CMC) via oral gavage at a specific dose (e.g., 10 mg/kg).
-
Blood Sampling: Collect blood samples (approx. 0.25 mL) from the tail vein or another appropriate site into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[11][12]
-
Plasma Separation: Centrifuge the blood samples (e.g., 4000 RPM for 10 minutes) to separate the plasma.[11] Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.[11][13][14]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
Visualizations
Below are diagrams illustrating key workflows for enhancing this compound bioavailability.
Caption: Strategy selection workflow for enhancing bioavailability.
References
- 1. ascendiacdmo.com [ascendiacdmo.com]
- 2. alliedacademies.org [alliedacademies.org]
- 3. journal.appconnect.in [journal.appconnect.in]
- 4. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wjbphs.com [wjbphs.com]
- 6. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. EP0617612B1 - A process for the preparation of a solid dispersion - Google Patents [patents.google.com]
- 10. US20200390764A1 - Pharmaceutical formulations, processes for preparation, and methods of use - Google Patents [patents.google.com]
- 11. archives.ijper.org [archives.ijper.org]
- 12. researchgate.net [researchgate.net]
- 13. Colorimetric determination of this compound in feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of this compound in poultry feeds by high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Arprinocid vs. Toltrazuril: A Comparative Guide to Efficacy Against Eimeria
For Researchers, Scientists, and Drug Development Professionals
Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, remains a significant threat to the health and productivity of livestock, particularly poultry. The development and strategic use of effective anticoccidial agents are paramount in controlling this disease. This guide provides an objective comparison of the efficacy of two such agents, arprinocid and toltrazuril, based on available experimental data. While direct comparative studies are limited, this document synthesizes findings from individual research to offer insights into their respective performance.
Executive Summary
This compound and toltrazuril are both effective anticoccidial drugs, yet they differ significantly in their chemical class, mechanism of action, and spectrum of activity against Eimeria developmental stages. Toltrazuril, a triazinetrione derivative, offers a broad spectrum of activity, affecting all intracellular stages of the parasite's life cycle. In contrast, this compound, a purine analogue, primarily targets the schizogony and gametogony stages.
Experimental data indicates that both compounds can effectively control coccidiosis, leading to improved weight gain, better feed efficiency, and reduced lesion scores in infected animals. However, the effective dosage and impact on oocyst production and sporulation vary between the two drugs and across different Eimeria species. The emergence of drug resistance is a concern for both compounds, highlighting the need for strategic use and monitoring.
Mechanism of Action
The distinct mechanisms of action of this compound and toltrazuril are crucial for understanding their efficacy and potential for combination therapies or rotation programs.
This compound: The anticoccidial action of this compound is attributed to its metabolite, this compound-1-N-oxide. This metabolite is believed to interfere with the parasite's microsomal metabolism by binding to cytochrome P-450. This interaction may lead to the destruction of the endoplasmic reticulum, ultimately causing cell death.[1]
Toltrazuril: Toltrazuril has a multi-faceted impact on the Eimeria parasite. It primarily disrupts the respiratory chain and interferes with pyrimidine synthesis.[2] This disruption affects all intracellular developmental stages, including schizogony and gametogony.[3][4][5][6] Ultrastructural studies have shown that toltrazuril causes swelling of the endoplasmic reticulum and mitochondria, and disturbs nuclear division in schizonts and microgamonts.[4]
Caption: Figure 1: Comparative Mechanism of Action.
Efficacy Data: this compound
Floor pen trials have demonstrated the efficacy of this compound in broiler chickens. Medicated birds showed significant reductions in histological lesions and improvements in weight gain and feed efficiency compared to unmedicated controls.[7]
Table 1: Efficacy of this compound in Broiler Chickens (Floor Pen Trials)
| This compound Concentration (ppm) | Average Weight Gain (Compared to Control) | Feed Efficiency (Compared to Control) | Reduction in Histological Lesions | Reference |
| 40 | Significantly higher | Improved | Significantly reduced | [7] |
| 50 | Significantly higher | Improved | Significantly reduced | [8] |
| 60 | Significantly higher | Improved | Significantly reduced | [7][8] |
| 70 | Significantly higher | Improved | Significantly reduced | [7] |
| 75 | Significantly higher | Improved | Significantly reduced | [7] |
This compound also has a notable impact on the life cycle of Eimeria, reducing oocyst production and impairing the sporulation and infectivity of the oocysts that are produced.[9] The effective concentration for eliminating oocyst production varies by Eimeria species.[9]
Table 2: Effect of this compound on Eimeria Oocyst Production and Sporulation
| Eimeria Species | This compound Concentration to Eliminate Oocyst Production (~95% reduction) (ppm) | This compound Concentration to Inhibit Sporulation (ppm) | Reference |
| E. tenella | 50 | 30-70 (strain dependent) | [9] |
| E. necatrix | 60 | 30-70 (strain dependent) | [9] |
| E. brunetti | 60 | 30-70 (strain dependent) | [9] |
| E. maxima | 70 | ≥ 30 | [9] |
| E. acervulina | 60 (strain dependent) | 30-70 (strain dependent) | [9] |
Efficacy Data: Toltrazuril
Toltrazuril has been extensively studied and is widely used for the control of coccidiosis. It has demonstrated high efficacy against various Eimeria species in both laboratory and field settings.[10][11]
Table 3: Efficacy of Toltrazuril Against Eimeria tenella in Broiler Chickens
| Toltrazuril Concentration (ppm in drinking water) | Body Weight Gain (Compared to Infected Control) | Oocyst Shedding (Compared to Infected Control) | Lesion Score (Compared to Infected Control) | Survival Percentage (Compared to Infected Control) | Reference |
| 25 | Significantly higher | Significantly reduced | Significantly reduced | Improved | [12] |
| 37.5 | Improved | Significantly reduced | Significantly reduced | Improved | [11][13] |
| 75 | Improved | Significantly reduced | Significantly reduced | Improved | [11][13] |
| 150 | Improved | Significantly reduced | Significantly reduced | Improved | [11][13] |
Studies comparing toltrazuril to other anticoccidial drugs, such as diclazuril, have shown its effectiveness in reducing oocyst excretion and improving clinical outcomes.[14] However, the development of resistance to toltrazuril has been reported, underscoring the importance of responsible use.[10]
Experimental Protocols
The evaluation of anticoccidial drug efficacy relies on standardized experimental protocols. The following outlines a general workflow for an anticoccidial sensitivity test (AST) in broiler chickens.
1. Parasite Isolate and Propagation:
-
Eimeria oocysts are isolated from field samples (feces or litter).
-
Oocysts are sporulated in a solution of potassium dichromate (e.g., 2.5%) with aeration.
-
The sporulated oocysts are used to infect a small group of susceptible, coccidia-free birds to propagate the parasite and obtain a sufficient number of oocysts for the main experiment.
2. Experimental Animals and Housing:
-
Day-old broiler chicks from a commercial hatchery are used.
-
Birds are housed in a controlled environment, typically in battery cages or floor pens with fresh litter, to prevent extraneous infections.
-
Feed and water are provided ad libitum.
3. Experimental Design:
-
Birds are randomly allocated to different treatment groups, including:
-
Uninfected, untreated control.
-
Infected, untreated control.
-
Infected, treated with different concentrations of the test drug (e.g., this compound or toltrazuril).
-
Infected, treated with a reference anticoccidial drug.
-
-
Each treatment group consists of multiple replicates.
4. Drug Administration:
-
The anticoccidial drug is typically mixed into the feed at specified concentrations (e.g., ppm) or administered in the drinking water.
-
Medicated feed or water is provided for a defined period, often starting a few days before experimental infection and continuing for several days post-infection.
5. Experimental Infection:
-
At a specific age (e.g., 14 days), each bird in the infected groups is orally inoculated with a standardized dose of sporulated Eimeria oocysts.
6. Data Collection and Efficacy Parameters:
-
Body Weight: Individual bird weights are recorded at the start of the experiment, at the time of infection, and at the end of the trial.
-
Feed Conversion Ratio (FCR): Feed intake and weight gain are measured to calculate FCR.
-
Lesion Scoring: At a specific time post-infection (e.g., 6-7 days), a subset of birds from each group is euthanized, and the intestines are examined for gross lesions characteristic of coccidiosis. Lesions are scored on a scale (e.g., 0 to 4).
-
Oocyst Shedding: Fecal samples are collected over several days post-infection, and the number of oocysts per gram of feces (OPG) is determined using a McMaster chamber.
-
Mortality: Daily mortality is recorded.
7. Statistical Analysis:
-
Data are analyzed using appropriate statistical methods (e.g., ANOVA, t-tests) to determine significant differences between treatment groups.
Caption: Figure 2: General Workflow for an Anticoccidial Sensitivity Test.
Conclusion
Both this compound and toltrazuril are valuable tools in the control of coccidiosis. Toltrazuril's broad activity against all intracellular stages of Eimeria provides a significant advantage in therapeutic situations. This compound demonstrates strong prophylactic efficacy, particularly in reducing oocyst viability. The choice between these anticoccidials will depend on the specific Eimeria challenge, the production system, and the need for prophylactic versus therapeutic treatment. The data presented in this guide, along with the outlined experimental protocols, can serve as a valuable resource for researchers and professionals in the ongoing effort to manage and control this economically important disease. The potential for drug resistance necessitates a strategic and informed approach to the use of all anticoccidial agents.
References
- 1. The mechanism of anticoccidial action of this compound-1-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Possible mode of action of toltrazuril: studies on two Eimeria species and mammalian and Ascaris suum enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticoccidial drugs of the livestock industry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Influence of Eimeria spp. and Clostridium perfringens Infection on Growth Performance and Toltrazuril Residues in Chickens [mdpi.com]
- 7. Efficacy of this compound (MK-302) against Eimeria species in broilers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.co.za [journals.co.za]
- 9. Effect of the anticoccidial this compound on production, sporulation, and infectivity of Eimeria oocysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy of toltrazuril in broilers and development of a laboratory model for sensitivity testing of Eimeria field isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticoccidial efficacy of toltrazuril and halofuginone against Eimeria tenella infection in broiler chickens in Egypt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy of amprolium and toltrazuril in chicken with subclinical infection of cecal coccidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Toltrazuril and diclazuril: comparative evaluation of anti-coccidial drugs using a murine model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Arprinocid and Its Metabolites: Efficacy, Toxicity, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the anticoccidial drug Arprinocid and its principal metabolites. By examining their respective biological activities, toxicological profiles, and mechanisms of action, this document aims to offer valuable insights for researchers and professionals involved in drug discovery and development. The information is supported by experimental data and presented in a clear, comparative format to facilitate understanding and further investigation.
Chemical Structures and Metabolic Pathway
This compound undergoes metabolic transformation in vivo, primarily in the liver, to several key metabolites. The major and most active metabolite is this compound-1-N-oxide. Other identified metabolites include a hypoxanthine derivative, a benzyl alcohol derivative, and a benzoic acid derivative.[1]
The metabolic conversion of this compound is a critical aspect of its overall activity and profile. The parent compound and its metabolites exhibit distinct chemical properties that influence their biological interactions.
Metabolic Pathway of this compound
Caption: Metabolic conversion of this compound to its major metabolites.
Comparative Biological Efficacy
Experimental data reveals a significant difference in the anticoccidial activity between this compound and its primary metabolite, this compound-1-N-oxide. In vitro studies against Eimeria tenella have demonstrated that the N-oxide metabolite is substantially more potent than the parent drug.
| Compound | ID₅₀ (ppm) against E. tenella in vitro |
| This compound | 20[2] |
| This compound-1-N-oxide | 0.30[2] |
These findings strongly suggest that this compound acts as a prodrug, with its in vivo anticoccidial efficacy being largely attributable to its metabolic conversion to the more active this compound-1-N-oxide.[2]
Mechanism of Action: A Tale of Two Pathways
The parent drug and its N-oxide metabolite employ distinct mechanisms to exert their anticoccidial effects.
This compound: The action of this compound is linked to the inhibition of purine transport across cell membranes. This activity is partially reversible by an excess of hypoxanthine, indicating a competitive interaction at the level of purine salvage pathways.[2]
This compound-1-N-oxide: In contrast, the anticoccidial action of this compound-1-N-oxide is not reversed by hypoxanthine.[2] Its mechanism is believed to involve the cytochrome P-450 enzyme system, leading to the destruction of the endoplasmic reticulum in the parasite, ultimately causing cell death.[3]
Proposed Signaling Pathway for this compound-1-N-oxide
Caption: Postulated mechanism of this compound-1-N-oxide action.
Comparative Toxicological Profile
Toxicological studies have been conducted to assess the safety of this compound and its N-oxide metabolite.
| Compound | Test | Species | Result |
| This compound | Lethal Dose (LD) | Chickens | >100 mg/kg[4] |
| This compound | No-Adverse-Effect Level (NOAEL) | Mouse | 1 mg/kg body weight[1] |
| This compound-1-N-oxide | Teratogenicity | Rat, Mouse | Suspected teratogenic agent[1] |
| This compound-1-N-oxide | In vitro toxicity (ID₅₀) | HeLa cells | 5.0 ppm[3] |
While separate investigations into the 1-N-oxide metabolite revealed no additional toxic potential beyond that observed for the parent compound, it is suggested to be the likely contributor to the teratogenic effects seen in rats and mice.[1]
Pharmacokinetic Properties
The pharmacokinetic profiles of this compound and its metabolites have been characterized, particularly in chickens.
| Compound | Parameter | Species | Value |
| This compound | Depletion half-life (liver) | Chicken | 1.7 days[1] |
| This compound-1-N-oxide | Depletion half-life (liver) | Chicken | 3.5 days[1] |
| This compound & Metabolites | Excretion (24 hours) | Chicken | ~95% of ingested amount[1] |
Following administration, this compound is rapidly metabolized and excreted. The excreted material consists of approximately 50% unchanged this compound and 4% this compound-1-N-oxide, with the remainder being other polar metabolites.[1]
Experimental Protocols
The following are generalized protocols representative of the methodologies used to obtain the data presented in this guide.
In Vitro Anticoccidial Efficacy Assay (Eimeria tenella)
Objective: To determine the 50% inhibitory dose (ID₅₀) of a compound against Eimeria tenella in a cell culture system.
Workflow for In Vitro Anticoccidial Assay
Caption: General workflow for determining in vitro anticoccidial efficacy.
Methodology:
-
Cell Culture: Madin-Darby Bovine Kidney (MDBK) cells are cultured to form a confluent monolayer in 96-well plates.[5]
-
Parasite Preparation: Eimeria tenella oocysts are excysted to release sporozoites, which are then purified.
-
Drug Treatment: Sporozoites are incubated with serial dilutions of the test compounds (this compound and its metabolites) for a defined period.
-
Infection: The treated sporozoites are used to infect the MDBK cell monolayers.
-
Incubation: The infected cell cultures are incubated to allow for parasite invasion and intracellular development.
-
Quantification: Parasite proliferation is assessed using methods such as quantitative polymerase chain reaction (qPCR) to measure parasite DNA or microscopic enumeration of parasitic stages.[6]
-
Data Analysis: The ID₅₀ value, the concentration of the compound that inhibits parasite development by 50% compared to untreated controls, is calculated.
In Vivo Acute Oral Toxicity Study (Rodent Model)
Objective: To determine the acute toxicity of a test substance following a single oral dose.
Methodology:
-
Animal Model: Healthy, young adult rodents (e.g., mice or rats) of a single sex are used.
-
Dosage: A single, high dose of the test substance (e.g., up to a limit dose of 2000 mg/kg body weight) is administered by oral gavage.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.
-
Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.
-
Data Analysis: The LD₅₀ (if applicable) and the No-Observed-Adverse-Effect-Level (NOAEL) are determined.
Conclusion
The comparative analysis of this compound and its metabolites underscores the critical role of biotransformation in determining the efficacy and toxicological profile of this anticoccidial agent. The superior potency of this compound-1-N-oxide highlights its significance as the primary active moiety. Furthermore, the distinct mechanisms of action between the parent compound and its N-oxide metabolite offer valuable insights for the development of novel anticoccidial drugs with potentially improved therapeutic indices. This guide provides a foundational overview for researchers, encouraging further investigation into the nuanced activities of these compounds.
References
- 1. food.ec.europa.eu [food.ec.europa.eu]
- 2. A comparative study of the biological activities of this compound and this compound-1-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mechanism of anticoccidial action of this compound-1-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Species-specific toxicity of this compound in mammals and birds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cris.unibo.it [cris.unibo.it]
- 6. Anticoccidial efficacy testing: In vitro Eimeria tenella assays as replacement for animal experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anticoccidial Spectrums of Arprinocid and Ionophores
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of effective coccidiosis control in poultry, a thorough understanding of the available therapeutic agents is paramount. This guide provides a detailed, data-driven comparison of the anticoccidial spectrum of Arprinocid, a synthetic chemical, and the widely utilized class of ionophore antibiotics. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development and evaluation of anticoccidial drugs. By presenting objective data, detailed experimental protocols, and visual representations of mechanisms of action, this guide aims to facilitate informed decision-making in the strategic management of coccidiosis.
Introduction: The Coccidiosis Challenge
Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, remains a significant economic burden on the global poultry industry. The disease manifests in various forms, ranging from subclinical performance losses to acute mortality, depending on the infecting Eimeria species and the host's immune status. The seven major species of Eimeria that infect chickens are E. acervulina, E. brunetti, E. maxima, E. mitis, E. necatrix, E. praecox, and E. tenella. Each species exhibits a predilection for a specific region of the intestine, resulting in distinct pathological outcomes. The development of effective anticoccidial agents is a continuous effort, driven by the parasite's ability to develop resistance to existing drugs.
This guide focuses on two distinct classes of anticoccidials: this compound and the ionophores. This compound is a purine analogue, a chemical anticoccidial with a specific mode of action. Ionophores are a class of antibiotics produced by various strains of Streptomyces and other actinomycetes that disrupt the ion balance across the parasite's cell membrane.
Mechanisms of Action
The fundamental difference in the anticoccidial activity of this compound and ionophores lies in their distinct mechanisms of action at the cellular level.
This compound: A Purine Metabolism Inhibitor
This compound's primary mechanism of action is the inhibition of purine metabolism in the Eimeria parasite. It is metabolized in the chicken's liver to this compound-1-N-oxide, which is the more active metabolite. This metabolite is believed to interfere with the parasite's ability to salvage purines from the host, a process essential for DNA and RNA synthesis, and ultimately, for the parasite's survival and replication.
Ionophores: Disruptors of Ion Homeostasis
Ionophores are lipid-soluble molecules that act as mobile carriers, transporting ions across the parasite's cell membrane. This disrupts the delicate electrochemical gradients essential for the parasite's cellular functions. By increasing the intracellular concentration of cations like sodium (Na+) and potassium (K+), ionophores cause an influx of water due to osmotic pressure, leading to swelling and eventual lysis of the parasite. This mode of action is generally effective against the extracellular stages of the parasite, such as sporozoites and merozoites.
Comparative Anticoccidial Spectrum and Efficacy
The efficacy of an anticoccidial drug is evaluated based on its ability to control different Eimeria species, which is often measured by parameters such as lesion scores, oocyst production, weight gain, and feed conversion ratio in infected birds. The following tables summarize available data on the efficacy of this compound and various ionophores against key Eimeria species. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
This compound Efficacy Data
| Eimeria Species | Dosage (ppm) | Efficacy Parameter | Result |
| E. tenella | 50 | Oocyst Production | Significant reduction in oocyst production[1][2] |
| E. tenella | 60-100 | Weight Gain & Lesion Score | Improved weight gain and reduced lesion scores[3] |
| E. necatrix | 60 | Oocyst Production | Essentially eliminated oocyst production[1] |
| E. necatrix | 30-90 | Lesion Score & Mortality | Reduced lesion scores; low mortality in medicated groups[3] |
| E. acervulina | 60 | Oocyst Production | Complete elimination in one field strain, but still numerous in another at 70 ppm[1] |
| E. acervulina | 60-100 | Weight Gain & Lesion Score | Improved weight gain and reduced lesion scores[3] |
| E. maxima | 70 | Oocyst Production | Essentially eliminated oocyst production[1] |
| E. maxima | 60-100 | Weight Gain & Lesion Score | Improved weight gain and reduced lesion scores[3][4] |
| E. brunetti | 60 | Oocyst Production | Essentially eliminated oocyst production[1] |
| E. brunetti | 30-90 | Lesion Score & Mortality | Reduced lesion scores[5] |
| E. mivati | 60 | Oocyst Production | Essentially eliminated oocyst production[1] |
Ionophore Efficacy Data
Ionophores generally possess a broad spectrum of activity against most pathogenic Eimeria species. The following table provides a general overview of the efficacy of commonly used ionophores.
| Ionophore | Dosage (ppm) | Target Eimeria Species | General Efficacy |
| Monensin | 100-121 | E. tenella, E. acervulina, E. necatrix, E. maxima, E. brunetti | Effective in reducing lesion scores and improving weight gain, though resistance has been reported[6][7][8] |
| Salinomycin | 60-66 | E. tenella, E. acervulina, E. necatrix, E. maxima, E. brunetti | Generally effective in reducing lesion scores and oocyst shedding; some reports of partial resistance[9][10][11] |
| Lasalocid | 75-125 | E. tenella, E. acervulina, E. necatrix, E. maxima, E. brunetti | Effective in improving weight gain and reducing lesion scores[12][13][14] |
| Narasin | 70-80 | E. tenella, E. acervulina, E. necatrix, E. maxima, E. brunetti, E. mivati | Broad-spectrum activity, often used in combination with nicarbazin for synergistic effects[15][16][17][18] |
| Maduramicin | 5-7 | E. tenella, E. acervulina, E. necatrix, E. maxima, E. brunetti | Highly potent ionophore, effective at low concentrations[19][20] |
Experimental Protocols
Standardized experimental protocols are crucial for the accurate evaluation of anticoccidial drugs. The following outlines a general methodology for a battery cage efficacy trial, a common method for assessing anticoccidial performance.
Detailed Methodologies
Animals and Housing:
-
Day-old broiler chicks of a commercial strain are used.
-
Chicks are housed in clean, disinfected battery cages with wire floors to prevent reinfection from feces.
-
Environmental conditions such as temperature and lighting are maintained according to standard poultry management guidelines.
Diet and Medication:
-
A basal, non-medicated starter feed is provided to all birds during the acclimatization period.
-
The test anticoccidial (this compound or ionophore) is incorporated into the basal feed at specified concentrations for the medicated groups.
-
A non-medicated, non-infected control group and a non-medicated, infected control group are included in the experimental design.
Infection:
-
At a specified age (e.g., 14 days), birds in the infected groups are individually inoculated orally with a known number of sporulated oocysts of a specific Eimeria species or a mixture of species.
-
The inoculum dose is predetermined to induce a moderate level of coccidiosis, allowing for the evaluation of drug efficacy.
Data Collection and Analysis:
-
Weight Gain: Individual bird weights are recorded at the beginning and end of the experimental period to calculate weight gain.
-
Feed Conversion Ratio (FCR): Feed consumption for each group is recorded, and FCR is calculated as the ratio of feed consumed to weight gain.
-
Lesion Scoring: At the end of the trial (typically 6-7 days post-infection), a subset of birds from each group is euthanized, and the intestines are examined for gross lesions. Lesions are scored on a scale of 0 (no lesions) to 4 (severe lesions) based on the specific Eimeria species.
-
Oocyst Production: Fecal samples are collected from each group for a specified period, and the number of oocysts per gram of feces is determined using a McMaster chamber.
-
Mortality: Daily mortality is recorded, and the cause of death is determined by necropsy.
-
Statistical Analysis: Data are subjected to appropriate statistical analysis, such as Analysis of Variance (ANOVA), to determine significant differences between treatment groups.
Conclusion
Both this compound and ionophores have demonstrated significant efficacy in the control of avian coccidiosis. This compound, with its specific mode of action targeting purine metabolism, offers a valuable tool, particularly in rotation programs designed to mitigate the development of resistance. Ionophores, with their broad-spectrum activity and unique mechanism of disrupting ion balance, have been a cornerstone of coccidiosis control for decades.
The choice of an anticoccidial agent depends on various factors, including the prevalent Eimeria species on a farm, the history of drug use, and the overall flock health management program. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to conduct their own evaluations and contribute to the ongoing effort to effectively manage this costly and pervasive poultry disease. Continuous research and the development of new anticoccidial compounds with novel modes of action are essential to stay ahead of the ever-evolving challenge of coccidiosis.
References
- 1. Effect of the anticoccidial this compound on production, sporulation, and infectivity of Eimeria oocysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of this compound on the reproductive potential of a field isolate of Eimeria tenella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. veterinaryworld.org [veterinaryworld.org]
- 7. Frontiers | Early Transcriptional Response to Monensin in Sensitive and Resistant Strains of Eimeria tenella [frontiersin.org]
- 8. Forward genetic analysis of monensin and diclazuril resistance in Eimeria tenella - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the effect of probiotic, prebiotic, salinomycin and vaccine in control of coccidiosis in broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scvmj.journals.ekb.eg [scvmj.journals.ekb.eg]
- 11. The Efficacy of Salinomycin Against Experimentally Infected Broiler Chickens with Field Isolates of Eimeria tenella in Khartoum State, Sudan, Animal and Veterinary Sciences, Science Publishing Group [sciencepublishinggroup.com]
- 12. Efficacy evaluation of lasalocid plus roxarsone combination medication with different geographic field strains of Eimeria acervulina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Studies on the stage of action of lasalocid against Eimeria tenella and Eimeria acervulina in the chicken - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Efficacy and Growth Performance between Two Different Ionophore Coccidiostats (Narasin and Salinomycin) in Broiler Chickens after Challenge with Eimeria spp - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fao.org [fao.org]
- 18. researchgate.net [researchgate.net]
- 19. Comparative evaluation of single or combined anticoccidials on performance, antioxidant status, immune response, and intestinal architecture of broiler chickens challenged with mixed Eimeria species - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jwpr.science-line.com [jwpr.science-line.com]
Arprinocid: A Comparative Analysis of In Vitro and In Vivo Anticoccidial Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo activity of the anticoccidial agent Arprinocid. The following sections detail its mechanism of action, comparative efficacy data, and the experimental protocols used to generate these findings, offering a comprehensive resource for researchers in parasitology and veterinary drug development.
Executive Summary
This compound exhibits a fascinating disparity between its direct in vitro activity and its potent in vivo efficacy. In vitro studies reveal that this compound itself possesses weak anticoccidial properties. However, its metabolite, this compound-1-N-oxide, is highly active against Eimeria tenella in cell culture. This metabolic activation is key to understanding its effectiveness in live animal models. In vivo, this compound demonstrates significant efficacy in controlling coccidiosis in poultry when administered as a feed additive, leading to reduced intestinal lesions, lower parasite shedding, and improved animal performance. This guide will delve into the experimental data that substantiates these findings and provide detailed methodologies for replicating such studies.
Data Presentation: Quantitative Efficacy
The following tables summarize the key quantitative data on the in vitro and in vivo activity of this compound and its primary metabolite.
Table 1: In Vitro Activity of this compound and its Metabolite against Eimeria tenella
| Compound | Cell System | ID50 (ppm) | Reference |
| This compound | Chick Kidney Epithelial Cells | 20 | |
| This compound-1-N-oxide | Chick Kidney Epithelial Cells | 0.30 |
Table 2: In Vivo Efficacy of this compound against Mixed Eimeria Species in Broiler Chickens
| Parameter | This compound Concentration in Feed (ppm) | Outcome | Reference |
| Oocyst Production | 50 | Elimination of E. tenella | [1] |
| Oocyst Production | 60 | Elimination of E. necatrix and E. brunetti | [1] |
| Oocyst Production | 70 | Elimination of E. maxima | [1] |
| Mortality | 50, 60, 70 | No mortality due to coccidiosis | [2] |
| Body Weight & Feed Conversion | 40, 50, 60, 70 | Significant improvement compared to unmedicated birds | [2] |
Table 3: Comparative In Vivo Efficacy of this compound and Other Anticoccidial Agents
| Drug | Concentration in Feed (ppm) | Efficacy | Reference |
| This compound | 50 - 70 | Highly efficacious in preventing mortality and improving performance | [2] |
| Halofuginone | 3 | Comparable or less effective than this compound in some trials | [1] |
| Monensin | 100 | This compound showed equivalent or superior productivity | [2] |
| Nicarbazin | 125 | This compound showed equivalent or superior productivity | [2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the typical protocols for assessing the in vitro and in vivo efficacy of anticoccidial drugs like this compound.
In Vitro Efficacy Protocol: Eimeria tenella Inhibition Assay
This protocol describes a common method for determining the 50% inhibitory concentration (ID50) of a compound against Eimeria tenella in a cell culture system.
-
Cell Culture:
-
Primary chick kidney epithelial cells are cultured in a suitable medium (e.g., Eagle's Minimum Essential Medium) supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in multi-well plates and incubated at 41°C in a humidified atmosphere with 5% CO2 until a confluent monolayer is formed.
-
-
Parasite Preparation:
-
Sporulated oocysts of Eimeria tenella are treated with a solution of sodium hypochlorite to sterilize their surface.
-
Oocysts are then mechanically disrupted to release sporocysts.
-
Sporocysts are incubated in an excystation medium containing bile and trypsin at 41°C to release sporozoites.
-
Sporozoites are purified from the excystation medium by passing them through a DE-52 cellulose column.
-
-
Infection and Treatment:
-
The cell culture medium is removed from the confluent monolayers and replaced with fresh medium containing the purified sporozoites.
-
The test compound (this compound or its metabolites) is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at various concentrations. A solvent control is also included.
-
The infected and treated cells are incubated for a defined period (e.g., 48-72 hours) to allow for parasite development.
-
-
Assessment of Inhibition:
-
The number of developing intracellular parasite stages (e.g., schizonts) is counted under a microscope for each drug concentration and the control.
-
Alternatively, parasite viability can be assessed using molecular methods such as quantitative PCR (qPCR) to measure parasite DNA.
-
The ID50 value is calculated as the concentration of the compound that inhibits parasite development by 50% compared to the control.
-
In Vivo Efficacy Protocol: Floor Pen Trial in Broiler Chickens
This protocol outlines a standard floor pen trial to evaluate the efficacy of an anticoccidial drug administered in the feed.
-
Animal Model and Housing:
-
Day-old broiler chicks of a commercial strain are used.
-
Chicks are housed in floor pens with fresh litter (e.g., wood shavings). Each pen is equipped with feeders and drinkers.
-
The study is conducted under controlled environmental conditions (temperature, lighting).
-
-
Experimental Design:
-
Birds are randomly allocated to different treatment groups, with multiple replicate pens per treatment.
-
Treatment groups typically include an uninfected, unmedicated control; an infected, unmedicated control; and infected groups receiving different concentrations of the test drug in their feed.
-
-
Infection Model:
-
The "seeder bird" model is commonly used. A small number of birds ("seeders") are inoculated with a known number of sporulated oocysts of one or more Eimeria species.
-
These seeder birds are then introduced into the pens with the experimental birds, leading to a natural-like spread of the infection through the litter.
-
Alternatively, a measured dose of oocysts can be administered directly to each bird via oral gavage.
-
-
Drug Administration:
-
The test compound is incorporated into the basal feed at the desired concentrations.
-
Medicated feed is provided to the respective treatment groups throughout the experimental period.
-
-
Data Collection and Evaluation:
-
Performance Parameters: Body weight and feed consumption are recorded weekly to calculate weight gain and feed conversion ratio.
-
Lesion Scoring: At a specific time point post-infection (e.g., day 7), a subset of birds from each pen is euthanized, and the intestines are examined for lesions caused by coccidiosis. Lesions are scored on a scale of 0 (no lesions) to 4 (severe lesions) for different intestinal sections, depending on the Eimeria species.
-
Oocyst Counts: Fecal samples are collected from each pen at regular intervals, and the number of oocysts per gram of feces (OPG) is determined using a McMaster chamber.
-
Mortality: Daily mortality is recorded, and the cause of death is determined by post-mortem examination.
-
Mandatory Visualizations
The following diagrams illustrate the proposed mechanisms of action for this compound and its active metabolite, as well as a typical workflow for an in vivo efficacy trial.
Caption: Proposed mechanism of this compound via inhibition of purine transport in Eimeria.
Caption: Mechanism of this compound-1-N-oxide involving cytochrome P-450 and parasite cell damage.
Caption: A typical workflow for an in vivo anticoccidial efficacy trial in broiler chickens.
References
A Comparative Analysis of Arprinocid and Natural Anticoccidial Compounds: Efficacy, Mechanisms, and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, represents one of the most significant economic burdens on the global poultry industry, with estimated annual costs exceeding $3 billion.[1][2] For decades, control has relied heavily on in-feed synthetic anticoccidial drugs and ionophorous antibiotics. Arprinocid, a synthetic coccidiostat, emerged as an effective agent against a broad spectrum of Eimeria species. However, the rise of drug-resistant parasite strains and increasing consumer demand for drug-free poultry products have catalyzed research into natural alternatives.[3][4][5][6]
This guide provides an objective comparison of the efficacy of this compound against various natural anticoccidial compounds, supported by experimental data from scientific literature. We delve into their respective mechanisms of action, present quantitative performance data in a structured format, and detail the experimental protocols used in key studies.
This compound: A Synthetic Anticoccidial Profile
This compound, chemically 9-(2-chloro-6-fluorobenzyl)adenine, is a synthetic compound historically used to control coccidiosis in poultry.[7][8] It is considered a coccidiocide, meaning it actively kills the Eimeria parasites.[9][10] Research indicates that this compound itself is a pro-drug; its in vivo efficacy is attributed to its liver metabolite, this compound-1-N-oxide.[11][12]
Mechanism of Action
The primary mechanism of this compound's active metabolite is not the inhibition of purine transport, as once thought.[12] Instead, this compound-1-N-oxide binds to cytochrome P-450 in the parasite's endoplasmic reticulum. This interaction is believed to mediate a destructive metabolic process, leading to vacuole formation from the dilation of the endoplasmic reticulum, ultimately causing cell death.[11]
Caption: this compound is metabolized in the host liver to its active form, which targets cytochrome P-450 in the parasite, leading to cell death.
Natural Anticoccidial Compounds: A Diverse Alternative
The search for alternatives to synthetic drugs has led to the investigation of numerous natural compounds, primarily derived from plants (phytochemicals). These compounds offer multi-faceted mechanisms of action, including direct parasiticidal effects, antioxidant properties, and immunomodulation.[3][13] Unlike synthetic drugs that target a single pathway, the complex nature of plant extracts may reduce the likelihood of resistance development.[4]
Classes and Mechanisms of Natural Compounds:
-
Phenolic Compounds (e.g., Tannins, Curcumin): Can damage coccidial cell membranes, reduce oocyst output, and provide antioxidant effects that repair intestinal tissue.[3][13]
-
Terpenes and Essential Oils (e.g., Artemisinin, Nerolidol): Can impair parasite invasion, replication, and development within the gut.[3]
-
Saponins: Have been shown to have direct anticoccidial effects.[13]
-
Herbal Formulations: Mixtures of various plant extracts can exert synergistic effects, enhancing overall efficacy.[3][14]
Caption: Classification of anticoccidial agents into synthetic and natural categories with examples.
Quantitative Efficacy Comparison
The following tables summarize the performance of this compound and various natural anticoccidial compounds against Eimeria challenges in broiler chickens. Data is compiled from multiple studies to provide a comparative overview.
Table 1: Efficacy of this compound Against Various Eimeria Species
| Eimeria Species Challenge | This compound Dose (ppm) | Key Efficacy Results | Reference |
| E. maxima | 70 | Essentially eliminated oocyst production (<5% of control). | [8] |
| E. tenella | 50 | Essentially eliminated oocyst production (<5% of control). | [8] |
| E. acervulina | 60-70 | Oocyst elimination was strain-dependent. | [8] |
| E. necatrix, E. brunetti, E. mivati | 60 | Essentially eliminated oocyst production (<5% of control). | [8] |
| Mixed Eimeria spp. | 50, 75 | Significantly improved weight gain and feed efficiency vs. control. Reduced histological lesions. | [15] |
| E. meleagrimitis, E. adenoeides (in turkeys) | 120 | Progressively reduced oocyst passage; prevented oocyst sporulation. | [16][17] |
Table 2: Efficacy of Selected Natural Compounds Against Eimeria tenella
| Natural Compound | Dose | Oocyst Output Reduction | Body Weight Gain (BWG) | Feed Conversion Ratio (FCR) | Lesion Score Reduction | Reference |
| Silymarin | 500 ppm | Significant reduction | - | - | - | [18][19] |
| Dihydroartemisinin | 75 ppm | Significant reduction | Decreased (potential toxicity) | - | Significant reduction | [18][19] |
| Nerolidol | 500 ppm | Reduced | Significantly higher than infected control | Improved | Not significant | [18] |
| Artemisia sieberi & Curcuma longa (Mix) | 1.5 g/kg & 3 g/kg | Significantly reduced vs. infected control | Improved vs. infected control | Improved vs. infected control | - | [20] |
| Pomegranate Peel Extract (PGE) | 100-400 ppm | - | Improved | Improved | - | [14] |
Experimental Protocols
A standardized experimental workflow is crucial for evaluating the efficacy of anticoccidial compounds. The methodologies detailed below are representative of the studies cited in this guide.
Caption: A typical experimental workflow for an in vivo anticoccidial efficacy study.
Protocol Example 1: this compound Floor Pen Trial
-
Objective: To evaluate the effect of this compound on weight, feed efficiency, and histological lesions in broilers exposed to coccidiosis.[15]
-
Animal Model: Broiler chickens.
-
Experimental Design: Floor pen trials simulating commercial conditions.
-
Challenge Model: Natural exposure to a mix of Eimeria species prevalent in the litter.
-
Treatment Groups:
-
Unmedicated Control (Infected)
-
This compound at various dietary levels (e.g., 40, 50, 60, 70, 75, 80, 90, 100 ppm).
-
-
Duration: Standard broiler grow-out period.
-
Parameters Measured:
-
Body Weight: Measured at the end of the trial.
-
Feed Efficiency: Calculated as feed consumed per unit of weight gain.
-
Histological Lesions: Intestinal tissue samples were collected and scored for pathological changes.
-
Protocol Example 2: Natural Compounds Efficacy Study
-
Objective: To compare the anticoccidial effects of Artemisia sieberi, Curcuma longa, and their mixture against a chemical drug.[20]
-
Animal Model: 216 one-day-old Ross 308 broiler chicks.
-
Experimental Design: Randomized allocation into six groups.
-
Challenge Model: Oral gavage with a mixture of sporulated Eimeria oocysts at 21 days of age.
-
Treatment Groups:
-
Group 1: Uninfected, Untreated Control
-
Group 2: Infected, Untreated Control
-
Group 3: Infected + Artemisia sieberi extract
-
Group 4: Infected + Curcuma longa extract
-
Group 5: Infected + Mix of A. sieberi and C. longa extracts
-
Group 6: Infected + Amprolium ethopabate (chemical control)
-
-
Duration: Data collected for three weeks post-infection.
-
Parameters Measured:
-
Performance: Body weight and feed conversion ratio (FCR) calculated weekly.
-
Oocyst Excretion: Oocysts per gram (OPG) of feces measured weekly post-infection.
-
Lesion Scores: Intestinal lesions were scored at the end of the observation period.
-
Mortality: Recorded throughout the experiment.
-
Conclusion and Future Outlook
This comparative guide demonstrates that while This compound is a potent, broad-spectrum synthetic anticoccidial, its utility is hampered by the potential for rapid resistance development.[2][21] Its mechanism, involving metabolic activation to destroy the parasite's endoplasmic reticulum, is well-defined.
Natural anticoccidial compounds present a promising and diverse alternative. Studies show that compounds like silymarin, nerolidol, and herbal mixtures containing Artemisia and Curcuma can significantly reduce oocyst shedding and improve performance parameters in infected birds.[18][20] Their complex composition and multiple modes of action—including direct parasiticidal activity, antioxidant effects, and immune system modulation—may offer a more sustainable approach to coccidiosis control.[3][13]
For drug development professionals and researchers, the path forward involves:
-
Standardization: Establishing standardized methods for extracting and quantifying the active components in natural products to ensure consistent efficacy.
-
Mechanism Elucidation: Further research to pinpoint the specific molecular targets and pathways affected by various phytochemicals.
-
Synergistic Combinations: Investigating combinations of different natural compounds, or their use in rotation with conventional drugs, to enhance efficacy and manage resistance.
While this compound represents a historically significant chemical tool, the future of sustainable coccidiosis control increasingly points toward the strategic implementation of validated natural alternatives.
References
- 1. Anticoccidial drugs of the livestock industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phytochemical control of poultry coccidiosis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thepoultrysite.com [thepoultrysite.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of the anticoccidial this compound on production, sporulation, and infectivity of Eimeria oocysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticoccidial activity of this compound and halofuginone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. The mechanism of anticoccidial action of this compound-1-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A comparative study of the biological activities of this compound and this compound-1-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Botanicals: A promising approach for controlling cecal coccidiosis in poultry [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Efficacy of this compound (MK-302) against Eimeria species in broilers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Floor pen studies on the anticoccidial efficacy of this compound in turkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Effects of Six Natural Compounds and Their Derivatives on the Control of Coccidiosis in Chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. scispace.com [scispace.com]
Arprinocid: A Comparative Guide to its Validation as a Selective Agent in Parasite Genetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of arprinocid and its alternatives as selective agents in parasite genetics. It includes objective performance evaluations supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.
Introduction to Selectable Markers in Parasite Genetics
Genetic manipulation of parasites is a cornerstone of modern parasitology, enabling researchers to investigate gene function, identify drug targets, and develop attenuated vaccine candidates. A critical component of this process is the use of selectable markers, which allow for the isolation and enrichment of genetically modified parasites from a population of wild-type organisms. An ideal selective agent should be highly effective against wild-type parasites at low concentrations while having minimal toxicity to the host cells. Furthermore, a corresponding resistance gene should be available to be introduced into the parasite of interest, conferring resistance to the selective agent.
This compound, a coccidiostat traditionally used in the poultry industry, has emerged as a valuable tool for parasite genetics, particularly for apicomplexan parasites like Toxoplasma gondii. This guide validates its use by comparing it with other commonly used selective agents.
Comparative Performance of Selective Agents
The efficacy of a selective agent is primarily determined by its potency against the target parasite. This is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of the parasite's growth or proliferation. A lower IC50 value indicates higher potency.
Table 1: Comparison of IC50 Values for Various Selective Agents Against Parasites
| Selective Agent | Parasite Species | IC50 Value | Reference |
| This compound | Toxoplasma gondii | 22.4 ± 5.0 µM | [1] |
| This compound-1-N-oxide | Toxoplasma gondii | 0.061 ± 0.028 µM | [1] |
| Pyrimethamine | Toxoplasma gondii (Type I, RH strain) | ~1.0 µM | |
| Pyrimethamine | Toxoplasma gondii (Type II, P(LK) strain) | ~0.02 µM | [2] |
| Pyrimethamine | Toxoplasma gondii (Type III, Veg strain) | ~0.02 µM | [2] |
| Pyrimethamine | Plasmodium falciparum | >2,000 nM (resistant) | [3] |
| Puromycin | Plasmodium falciparum | IC50 and IC90 values increased ~3- and 7-fold in PAC-expressing parasites | [4] |
| Puromycin | NIH/3T3 cells (for cytotoxicity reference) | 3.96 µM | [5] |
| G418 (Geneticin) | Mammalian cells | 400 - 1000 µg/ml (working concentration for selection) | [6] |
| Blasticidin S | Leishmania spp. | Not specified, but effective for selection | |
| Miltefosine | Leishmania martiniquensis (promastigotes) | 18.933 ± 0.737 µM | [7] |
| Miltefosine | Trypanosoma cruzi (amastigotes) | 0.51 µM | [8] |
Note: IC50 values can vary depending on the parasite strain, host cell line, and experimental conditions.
Mechanisms of Action and Resistance
Understanding the mechanism of action of a selective agent and the corresponding resistance mechanism is crucial for its effective use.
This compound: This purine analog is believed to interfere with the purine salvage pathway of apicomplexan parasites, which are incapable of synthesizing purines de novo and must salvage them from the host.[9][10][11] The active metabolite, this compound-1-N-oxide, is significantly more potent.[1] Resistance is conferred by mutations in the parasite's purine transporters or other components of the salvage pathway.
Pyrimethamine: This drug is a potent inhibitor of dihydrofolate reductase (DHFR), a key enzyme in the folate biosynthesis pathway.[12][13][14][15][16] This pathway is essential for the synthesis of nucleic acids and some amino acids. Resistance is typically conferred by point mutations in the DHFR gene, which reduce the binding affinity of pyrimethamine to the enzyme.[12]
Puromycin: This aminonucleoside antibiotic inhibits protein synthesis by causing premature chain termination during translation in both prokaryotic and eukaryotic cells.[4][17] Resistance is conferred by the puromycin N-acetyl-transferase (pac) gene, which inactivates the drug.[4]
G418 (Geneticin): This aminoglycoside antibiotic blocks polypeptide synthesis in both prokaryotic and eukaryotic cells by binding to the 80S ribosomal subunit.[6] Resistance is conferred by the neomycin phosphotransferase II (neo) gene, which detoxifies the drug through phosphorylation.[6]
Blasticidin S: This antibiotic inhibits protein synthesis in both prokaryotes and eukaryotes. Resistance is conferred by the blasticidin S deaminase (bsd) gene, which converts blasticidin S to a non-toxic form.[18]
Experimental Protocols
Determination of Half-Maximal Inhibitory Concentration (IC50)
Objective: To determine the concentration of a selective agent required to inhibit 50% of parasite growth. This is a critical first step before performing selection experiments to establish a "kill curve".
Methodology:
-
Cell Culture: Seed host cells (e.g., human foreskin fibroblasts for Toxoplasma gondii) in a 96-well plate and allow them to form a confluent monolayer.
-
Parasite Infection: Infect the host cell monolayer with the wild-type parasite of interest.
-
Drug Dilution: Prepare a serial dilution of the selective agent in the appropriate culture medium.
-
Treatment: Add the different concentrations of the selective agent to the infected cells. Include a no-drug control.
-
Incubation: Incubate the plate for a period that allows for several rounds of parasite replication (e.g., 72 hours for T. gondii).
-
Quantification of Parasite Growth: Measure parasite proliferation using a suitable assay. Common methods include:
-
Reporter Gene Assay: Using parasites expressing a reporter gene like β-galactosidase or luciferase.
-
DNA Quantification: Using a DNA-binding dye (e.g., PicoGreen) to quantify the increase in parasite DNA.
-
Microscopy: Counting the number of parasites or plaques (zones of host cell lysis) per field of view.
-
[³H]-uracil Incorporation Assay: Measuring the incorporation of radiolabeled uracil, which is taken up by the parasites for nucleic acid synthesis.[2]
-
-
Data Analysis: Plot the percentage of parasite growth inhibition against the log of the drug concentration. The IC50 value is determined by fitting a sigmoidal dose-response curve to the data.
Stable Transfection and Selection of Transgenic Parasites
Objective: To generate a stable population of parasites that have integrated a gene of interest (often including a resistance marker) into their genome.
Methodology:
-
Construct Preparation: Prepare a DNA construct containing the gene of interest and a selectable marker cassette (e.g., the pac gene for puromycin resistance) flanked by sequences that allow for homologous recombination into the parasite genome.
-
Parasite Transfection: Introduce the DNA construct into the parasites. Electroporation is a commonly used method for many protozoan parasites.[19]
-
Infection of Host Cells: Allow the transfected parasites to infect a fresh monolayer of host cells.
-
Drug Selection: After a short recovery period (e.g., 24-48 hours), apply the selective agent at a predetermined concentration (typically 2-5 times the IC50 value).
-
Maintenance and Enrichment: Replace the culture medium with fresh medium containing the selective agent every 2-3 days. This will kill the wild-type parasites, allowing the resistant, transgenic parasites to proliferate.
-
Clonal Isolation: Once a stable population of resistant parasites is established, isolate single clones by limiting dilution or other cloning methods.
-
Verification of Transgenesis: Confirm the successful integration of the transgene and the expression of the gene of interest using molecular techniques such as:
-
PCR: To confirm the presence of the integrated DNA.
-
Southern Blot: To verify the integration site and copy number of the transgene.
-
Western Blot or Immunofluorescence Assay (IFA): To detect the expression of the protein of interest.
-
Quantitative Real-Time PCR (qRT-PCR): To measure the transcript levels of the gene of interest.
-
Visualizing Key Pathways and Workflows
Signaling Pathways
Diagrams of the key metabolic pathways targeted by this compound and a common alternative, pyrimethamine, are provided below. These visualizations help to understand the mechanisms of action of these selective agents.
Caption: Purine Salvage Pathway in Apicomplexan Parasites.
Caption: Folate Synthesis Pathway Targeted by Pyrimethamine.
Experimental Workflow
The following diagram illustrates a typical workflow for generating and selecting transgenic parasites.
Caption: General Workflow for Transgenic Parasite Selection.
Logical Relationship
The following diagram illustrates the logical basis of using a selective agent in parasite genetics.
Caption: Principle of Drug Selection in Parasite Genetics.
Conclusion
This compound, and particularly its more potent metabolite this compound-1-N-oxide, serves as a highly effective and selective agent for the genetic manipulation of apicomplexan parasites. Its distinct mechanism of action, targeting the essential purine salvage pathway, provides a valuable alternative to commonly used agents like pyrimethamine that target folate synthesis. The choice of a selective agent will depend on the specific parasite species, the available resistance markers, and the experimental goals. This guide provides the necessary data and protocols to make an informed decision and to successfully implement this compound and other selective agents in parasite genetics research.
References
- 1. Induction of Antimalaria Immunity by Pyrimethamine Prophylaxis during Exposure to Sporozoites Is Curtailed by Parasite Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Generation of Novel Pyrimethamine Resistance Mutations in the Toxoplasma gondii Dihydrofolate Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.malariaworld.org [media.malariaworld.org]
- 4. Puromycin-N-acetyltransferase as a selectable marker for use in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. invivogen.com [invivogen.com]
- 7. Determination of anti-leishmanial drugs efficacy against Leishmania martiniquensis using a colorimetric assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Purine salvage pathways in the apicomplexan parasite Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Susceptibility of Various Genotypic Strains of Toxoplasma gondii to Pyrimethamine, Sulfadiazine, and Atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Exploring the folate pathway in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. invivogen.com [invivogen.com]
- 19. static.igem.org [static.igem.org]
Comparative Metabolomics of Arprinocid-Treated Parasites: A Framework for Investigation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting a comparative metabolomics study to elucidate the metabolic effects of Arprinocid on parasites, particularly apicomplexans such as Eimeria tenella. While direct, publicly available metabolomic data on this compound-treated parasites is limited, this document outlines a robust experimental approach based on established methodologies for parasite metabolomics. It further hypothesizes the potential metabolic perturbations based on this compound's known mechanisms of action, offering a valuable resource for designing and interpreting future studies.
Introduction: The Need for Metabolomic Insight
This compound is an anticoccidial agent known to be metabolized in the host liver to its active form, this compound-1-N-oxide. This metabolite is believed to exert its antiparasitic effect through two primary mechanisms: inhibition of purine transport and interaction with the parasite's cytochrome P-450 (CYP) enzyme system, leading to the destruction of the endoplasmic reticulum.[1] Understanding the precise metabolic consequences of these actions is crucial for optimizing its efficacy, identifying potential resistance mechanisms, and discovering new drug targets.
Metabolomics, the large-scale study of small molecules within cells and biological systems, offers a powerful lens to observe the downstream effects of drug action. By comparing the metabolite profiles of this compound-treated and untreated parasites, researchers can identify key metabolic pathways that are disrupted, providing a functional readout of the drug's impact.
Experimental Protocols
The following protocols are adapted from established methods for metabolomic analysis of Eimeria species and other protozoan parasites.[2][3]
Parasite Culture and Treatment
-
Parasite Strain: Eimeria tenella (or other relevant parasite) sporozoites.
-
Cultivation: Propagation of oocysts in chickens and subsequent excystation to obtain sporozoites.[4][5] Sporozoites can be purified using methods such as DE-52 anion exchange chromatography.[6]
-
Treatment Groups:
-
Control Group: Sporozoites incubated under normal culture conditions.
-
This compound-Treated Group: Sporozoites incubated with a sub-lethal concentration of this compound-1-N-oxide (the active metabolite). The concentration should be determined empirically to induce metabolic changes without causing immediate cell death.
-
Vehicle Control Group: Sporozoites incubated with the solvent used to dissolve this compound-1-N-oxide.
-
-
Incubation: Incubate parasites for a defined period (e.g., 6, 12, or 24 hours) to allow for metabolic changes to occur.
Metabolite Extraction
-
Quenching: Rapidly halt metabolic activity by immersing the parasite suspension in liquid nitrogen.
-
Extraction Solvent: A cold solvent mixture, typically methanol/acetonitrile/water (2:2:1, v/v/v), is added to the quenched parasite pellet.
-
Lysis: Disrupt the parasite cells to release intracellular metabolites. This can be achieved through a combination of vortexing, sonication, and freeze-thaw cycles.[2]
-
Centrifugation: Pellet the cell debris and collect the supernatant containing the extracted metabolites.
-
Drying: The supernatant is dried under a stream of nitrogen or using a vacuum concentrator. The dried extract can be stored at -80°C until analysis.
LC-MS/MS-Based Metabolomic Analysis
Liquid chromatography-mass spectrometry (LC-MS/MS) is a widely used technique for both targeted and untargeted metabolomics due to its high sensitivity and broad coverage of metabolites.
Table 1: Key Parameters for LC-MS/MS Analysis
| Parameter | Recommended Setting |
| Chromatography | |
| Column | HILIC or C18 column suitable for polar and non-polar metabolites. |
| Mobile Phase | Gradient elution with solvents such as acetonitrile and water with additives like formic acid or ammonium formate. |
| Flow Rate | 0.2-0.5 mL/min |
| Column Temperature | 25-40°C |
| Mass Spectrometry | |
| Ionization Mode | Positive and negative electrospray ionization (ESI) to cover a wider range of metabolites. |
| Mass Analyzer | High-resolution mass spectrometer (e.g., Orbitrap, Q-TOF). |
| Scan Range | 70-1000 m/z |
| Data Acquisition | Data-dependent acquisition (DDA) for untargeted analysis or multiple reaction monitoring (MRM) for targeted analysis. |
Data Processing and Statistical Analysis
-
Peak Picking and Alignment: Use software such as XCMS or MassHunter to detect and align metabolic features across all samples.
-
Metabolite Identification: Identify metabolites by comparing their accurate mass and MS/MS fragmentation patterns to spectral databases (e.g., METLIN, HMDB).
-
Statistical Analysis: Perform multivariate statistical analysis (e.g., Principal Component Analysis [PCA] and Partial Least Squares-Discriminant Analysis [PLS-DA]) to identify significant differences between the treatment groups. Univariate analysis (e.g., t-tests or ANOVA) can be used to determine the statistical significance of individual metabolite changes.
Hypothesized Metabolic Impact of this compound
Based on its known mechanisms of action, this compound treatment is hypothesized to induce significant changes in the parasite's metabolome. The following tables illustrate how quantitative data from such a study could be presented.
Table 2: Hypothetical Changes in Purine Metabolism in this compound-Treated Parasites
| Metabolite | Pathway | Fold Change (Treated vs. Control) | p-value |
| Hypoxanthine | Purine Salvage | ↓ 0.25 | < 0.01 |
| Inosine | Purine Salvage | ↓ 0.30 | < 0.01 |
| Adenosine | Purine Salvage | ↓ 0.40 | < 0.01 |
| Guanosine | Purine Salvage | ↓ 0.35 | < 0.01 |
| IMP | Purine Biosynthesis | ↑ 1.50 | < 0.05 |
| GMP | Purine Biosynthesis | ↑ 1.40 | < 0.05 |
Table 3: Hypothetical Changes in Lipid and Xenobiotic Metabolism in this compound-Treated Parasites
| Metabolite | Pathway | Fold Change (Treated vs. Control) | p-value |
| Oxidized Fatty Acids | Fatty Acid Metabolism | ↑ 2.50 | < 0.01 |
| Lysophospholipids | Phospholipid Metabolism | ↑ 2.00 | < 0.01 |
| Sterol Precursors | Steroid Biosynthesis | ↓ 0.50 | < 0.05 |
| Glutathione (GSH) | Xenobiotic Detoxification | ↓ 0.60 | < 0.05 |
| Glutathione Disulfide (GSSG) | Oxidative Stress | ↑ 1.80 | < 0.05 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for comparative metabolomics of this compound-treated parasites.
Hypothesized Signaling Pathways Affected by this compound
Caption: Hypothesized metabolic pathways affected by this compound treatment in parasites.
Conclusion
The application of comparative metabolomics to study the effects of this compound on parasites holds significant promise for advancing our understanding of its mode of action and for the development of more effective antiparasitic strategies. While this guide provides a framework based on current knowledge and established methodologies, further experimental studies are essential to validate these hypotheses and to fully characterize the metabolic signature of this compound action. The data generated from such studies will be invaluable for the rational design of new drugs and for combating the emergence of drug resistance in parasitic diseases.
References
- 1. Cytochrome P450 in parasitic protozoa and helminths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolomic analysis reveals altered amino acid metabolism and mechanisms underlying Eimeria infection in laying hens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrated application of transcriptomics and metabolomics provides insight into the mechanism of Eimeria tenella resistance to maduramycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A modified method for purification of Eimeria tenella sporozoites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification of Eimeria sporozoites by DE-52 anion exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Arprinocid and Diclazuril for the Control of Coccidiosis in Turkeys
For Researchers, Scientists, and Drug Development Professionals
Performance Data
The efficacy of both arprinocid and diclazuril has been evaluated in floor pen studies against mixed Eimeria infections in turkeys. The following tables summarize key performance indicators from these trials.
Table 1: Efficacy of this compound against Coccidiosis in Turkeys
| Dosage (ppm) | Weight Gain (Compared to Control) | Feed Conversion (Compared to Control) | Lesion Score Reduction |
| 60 | Improved | Improved | Significant |
| 90 | Improved | Improved | Significant |
| 120 | Improved | Improved | Significant |
| 180 | Depressed | Not specified | Significant |
Data synthesized from a study where contamination was achieved using an infected seeder bird technique with Eimeria meleagrimitis, E. adenoeides, and E. gallopavonis.[1][2][3]
Table 2: Efficacy of Diclazuril against Coccidiosis in Turkeys
| Dosage (ppm) | Weight Gain (Compared to Control) | Feed Conversion (Compared to Control) | Oocyst Shedding | Lesion Score Reduction |
| 0.1 | Improved | Not specified | Suppressed | Suppressed |
| 0.5 | Highly Effective | Improved | Suppressed | Highly Effective |
| 1 | Highly Effective | Improved | Suppressed | Highly Effective |
| 2 | Improved | Not specified | Suppressed | Suppressed |
Data synthesized from dose-titration and floor-pen trials against mixed infections of E. adenoeides, E. gallopavonis, and E. meleagrimitis.[4][5]
Experimental Protocols
This compound Efficacy Trial
-
Animals: Day-old male Nicholas turkey poults.
-
Housing: Floor-pens with fresh pine shavings.
-
Experimental Design: 1500 poults were distributed into 30 pens (50 birds/pen). Each feed regimen (unmedicated control, this compound at 60, 90, 120, or 180 ppm, and amprolium at 125 ppm) was replicated in 5 pens.
-
Infection Model: The "infected seeder bird technique" was used to induce coccidiosis. Pens were contaminated with a mixture of Eimeria meleagrimitis, E. adenoeides, and E. gallopavonis.
-
Parameters Measured: Weight gain, feed conversion, and intestinal lesion scores.[2][3]
Diclazuril Efficacy Trial
-
Animals: Turkeys (specific breed and age not detailed in all abstracts).
-
Housing: Floor-pens.
-
Experimental Design: Dose-titration studies and a floor-pen trial were conducted. In the floor-pen trial, diclazuril was administered in the feed at dosages of 0.5 ppm and 1 ppm.
-
Infection Model: Birds were infected with mixed Eimeria species, including the major pathogenic species E. adenoeides, E. gallopavonis, and E. meleagrimitis.
-
Parameters Measured: Weight gain, feed conversion, intestinal and cecal lesion scores, and oocyst shedding.[4][5]
Mechanism of Action
The mechanisms by which this compound and diclazuril exert their anticoccidial effects differ significantly.
This compound: The parent compound, this compound, is metabolized in the liver to its active form, this compound-1-N-oxide.[6] This metabolite is believed to interfere with the parasite's microsomal metabolism by binding to cytochrome P-450.[7] This interaction leads to the destruction of the endoplasmic reticulum, ultimately causing cell death.[7]
Diclazuril: Diclazuril is a benzeneacetonitrile derivative belonging to the triazinone family.[8] Its precise mode of action is not fully understood, but it is known to be effective against the intracellular developmental stages of coccidia, specifically during schizogony and gametogony.[8] Treatment with diclazuril leads to degenerative changes in the first- and second-generation schizonts.[8] It is thought to disrupt the parasite's life cycle by preventing the excretion of oocysts.[9][10] Some research suggests it may target cyclin-dependent kinases in the parasite.[9][10]
Visualizing the Pathways and Workflows
Caption: Proposed mechanism of action for this compound.
Caption: Mechanism of action for Diclazuril.
Caption: Generalized experimental workflow for anticoccidial trials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of diclazuril against turkey coccidiosis in a floor-pen experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of diclazuril against turkey coccidiosis in dose-titration studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparative study of the biological activities of this compound and this compound-1-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The mechanism of anticoccidial action of this compound-1-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biovet.com [biovet.com]
- 9. Page loading... [guidechem.com]
- 10. Diclazuril: Introduction;Administered;Mechanism of action_Chemicalbook [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
